Triphenylboroxin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15B3O3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXGUAZBWSUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15B3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186311 | |
| Record name | Boroxin, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3262-89-3 | |
| Record name | Boroxin, triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003262893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylboroxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triphenylboroxin | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Boroxin, triphenyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Triphenylboroxin synthesis from phenylboronic acid
An In-depth Technical Guide to the Synthesis of Triphenylboroxine from Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylboroxine, the cyclic trimer anhydride of phenylboronic acid, is a crucial reagent and building block in organic synthesis, notable for its applications in Suzuki-Miyaura cross-coupling reactions, catalysis, and materials science. Its synthesis via the dehydration of phenylboronic acid is a fundamental and widely employed transformation. This guide provides a comprehensive overview of the synthesis of triphenylboroxine, detailing the underlying reaction mechanism, experimental protocols for various synthetic methodologies, and a summary of relevant quantitative and characterization data. The information is intended to equip researchers and professionals with the technical knowledge required for the efficient and pure synthesis of this valuable compound.
Reaction Mechanism and Principles
The formation of triphenylboroxine from phenylboronic acid is a reversible condensation reaction.[1] Three molecules of phenylboronic acid undergo intermolecular dehydration to form the stable six-membered boroxine ring, releasing three molecules of water.
3 C₆H₅B(OH)₂ ⇌ (C₆H₅BO)₃ + 3 H₂O
The reaction is understood to be an entropy-driven process, favored by the removal of water.[2] Computational studies using Density Functional Theory (DFT) suggest a stepwise mechanism:[3]
-
Dimerization: Two molecules of phenylboronic acid form a hydrogen-bonded dimer.
-
Condensation: The boron atom of one acid acts as a Lewis acid, accepting an electron pair from a hydroxyl oxygen of the second molecule. This forms a tetravalent boron intermediate.
-
Dehydration: The intermediate collapses, eliminating a molecule of water to form a linear dimer.
-
Cyclization: This process repeats with a third molecule of phenylboronic acid, leading to the formation of the cyclic trimer, triphenylboroxine.
The reversibility of the reaction means that triphenylboroxine can be hydrolyzed back to phenylboronic acid in the presence of water.[1] Therefore, synthesis methods focus on effectively removing water to drive the equilibrium toward the product.
Below is a diagram illustrating the logical progression of the condensation mechanism.
References
An In-Depth Technical Guide to Triphenylboroxin (CAS 3262-89-3) for Researchers and Drug Development Professionals
Anhydrous Phenylboronic Acid: A Versatile Reagent in Modern Organic Synthesis
Triphenylboroxin, with the CAS number 3262-89-3, is the cyclic trimer anhydride of phenylboronic acid.[1][2] It presents as a white to off-white crystalline solid and is a key organoboron compound with significant applications in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its properties, applications, and a detailed experimental protocol for its use in the Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery and development.
Core Properties of this compound
This compound is a stable and convenient source of phenylboronic acid, gradually hydrolyzing in the presence of water to release three equivalents of the monomeric acid.[1] This property makes it an excellent reagent in reactions where the slow release of boronic acid is advantageous. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3262-89-3 | [1][3][4][5][6] |
| Molecular Formula | C₁₈H₁₅B₃O₃ | [1][3][7] |
| Molecular Weight | 311.74 g/mol | [3][7] |
| Melting Point | 217-221 °C | [2][3] |
| Boiling Point | 368.3 °C at 760 mmHg | [3][4] |
| Density | 1.13 g/cm³ | [3][4] |
| Solubility | Soluble in methanol. | [2][3][8] |
| Appearance | White to almost white powder or crystal. | [2][8] |
Applications in Organic Synthesis and Drug Development
The primary application of this compound in research and drug development lies in its role as a precursor to phenylboronic acid in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutically active compounds.[10][11]
The use of this compound can offer advantages over phenylboronic acid itself, such as improved stability and ease of handling. Boroxines are recognized for their effectiveness as vinyl and aryl sources in organic synthesis.
The Suzuki-Miyaura Coupling Reaction: A Detailed Look
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like phenylboronic acid derived from this compound) and an organohalide in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle is a cornerstone of modern synthetic chemistry.
Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle, adapted for the use of this compound as the phenylboronic acid source.
Caption: Suzuki-Miyaura catalytic cycle using this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing this compound as the phenylboronic acid source. This protocol is adapted from established procedures for similar boroxine reagents and general Suzuki couplings.[9]
Materials:
-
This compound (CAS 3262-89-3)
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (0.33 equivalents relative to the aryl halide), 4-bromoanisole (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol (volume appropriate for the scale of the reaction, e.g., 10 mL for a 1 mmol scale) followed by degassed water (10% of the total solvent volume).
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Below is a workflow diagram outlining the experimental procedure.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Safety Information
This compound is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound (CAS 3262-89-3) is a valuable and versatile reagent for organic synthesis, particularly for researchers and professionals in drug development. Its stability and role as an in-situ source of phenylboronic acid make it an attractive choice for Suzuki-Miyaura cross-coupling reactions. The provided technical information, including the detailed experimental protocol and workflow visualizations, serves as a comprehensive resource for the effective application of this important chemical.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 4. Boroxine Chemistry: From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry. | Semantic Scholar [semanticscholar.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. Generation of 3-pyridyl biaryl systems via palladium-catalyzed Suzuki cross-couplings of aryl halides with 3-pyridylboroxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Biaryl synthesis by C-C coupling [organic-chemistry.org]
An In-depth Technical Guide to the Characterization of Triphenylboroxin by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques used to characterize triphenylboroxin, a versatile organoboron compound with increasing applications in organic synthesis, materials science, and drug development. A thorough understanding of its structural and chemical properties through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is crucial for its effective application and for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's framework.
Data Presentation
The following tables summarize the expected quantitative NMR data for this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2-8.0 | Multiplet | 6H | Aromatic Protons (ortho to Boron) |
| ~7.6-7.4 | Multiplet | 9H | Aromatic Protons (meta and para to Boron) |
Note: The precise chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~136 | Aromatic Carbon (ortho to Boron) |
| ~134 | Aromatic Carbon (para to Boron) |
| ~128 | Aromatic Carbon (meta to Boron) |
| Not Observed | Aromatic Carbon directly bonded to Boron (ipso-Carbon) |
Note: The carbon atom directly attached to the boron atom is often not observed or appears as a very broad signal due to quadrupolar relaxation of the boron nucleus.
Table 3: ¹¹B NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Line Width | Assignment |
| ~30-33 | Broad | Trigonal Planar Boron in a Boroxine Ring |
Note: The chemical shift of boron is sensitive to its coordination environment. The observed broad signal is characteristic of a three-coordinate boron atom in a boroxine ring.
Experimental Protocols
A detailed methodology for acquiring high-quality NMR spectra of this compound is provided below.
1.2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
1.2.2. Instrument Parameters and Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
¹¹B NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 128-256 scans.
-
Relaxation Delay: 0.5-1 second.
-
Spectral Width: -50 to 50 ppm.
-
Note: It is advisable to use a quartz NMR tube for ¹¹B NMR to avoid background signals from borosilicate glass tubes.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for studying its fragmentation pattern, which can provide further structural confirmation.
Data Presentation
Table 4: Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 312 | High | [M]⁺˙ (Molecular Ion) |
| 235 | Moderate | [M - C₆H₅]⁺ |
| 158 | Low | [M - 2(C₆H₅)]⁺ |
| 104 | Moderate | [C₆H₅BO]⁺˙ |
| 77 | High | [C₆H₅]⁺ |
Note: The relative intensities are approximate and can vary depending on the ionization method and instrument conditions. The molecular ion peak at m/z 312 is expected to be prominent due to the stability of the boroxine ring.
Experimental Protocols
2.2.1. Sample Preparation
-
Sample Weighing: Prepare a dilute solution of this compound (approximately 1 mg/mL).
-
Solvent Selection: Use a volatile solvent compatible with the chosen ionization technique, such as methanol, acetonitrile, or dichloromethane.
-
For Electrospray Ionization (ESI): The solution can be directly infused into the mass spectrometer.
-
For Electron Ionization (EI) with a Direct Insertion Probe (DIP):
-
Place a small amount of the solid sample into a capillary tube.
-
Insert the capillary tube into the DIP.
-
-
For Gas Chromatography-Mass Spectrometry (GC-MS):
-
Ensure the GC column and temperature program are suitable for the analysis of a relatively high molecular weight, thermally stable compound. A non-polar or medium-polarity column is typically used.
-
2.2.2. Instrument Parameters and Data Acquisition
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is common for providing detailed fragmentation patterns.
-
EI-MS Parameters:
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
-
ESI-MS Parameters:
-
Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.
-
Mass Range: m/z 100-600.
-
Visualization of Workflows and Pathways
Experimental Workflow for Characterization
Caption: Experimental workflow for the synthesis and characterization of this compound.
Proposed Fragmentation Pathway in Mass Spectrometry
Caption: Proposed fragmentation pathway of this compound under electron ionization.
Navigating the Solubility of Triphenylboroxine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triphenylboroxine, the cyclic anhydride of phenylboronic acid, is a crucial reagent and building block in organic synthesis, finding applications in catalysis, materials science, and medicinal chemistry. Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of triphenylboroxine, details a robust experimental protocol for quantitative solubility determination, and presents a visual workflow for this process.
Qualitative Solubility Profile of Triphenylboroxine
For instance, it is cited as being "soluble in Methanol".[1][2][3] Its adducts with pyridine have been noted to be "highly soluble in chloroform". Furthermore, polymeric structures incorporating boroxine linkages have demonstrated solubility in anhydrous acetone, a property that was enhanced by the addition of a small amount of water. In contrast, triphenylboroxine exhibits low solubility in water and is often described as insoluble in aqueous media.[4] The related compound, triphenylborane, is known to be soluble in aromatic solvents such as benzene, toluene, and chloroform.[5]
The table below summarizes the available qualitative solubility information for triphenylboroxine in various organic solvents.
| Solvent Classification | Solvent | Solubility |
| Protic Solvents | Methanol | Soluble[1][2][3] |
| Water | Insoluble/Low Solubility[4] | |
| Aromatic Hydrocarbons | Toluene | Soluble (by analogy with triphenylborane)[5] |
| Benzene | Soluble (by analogy with triphenylborane)[5] | |
| Chlorinated Solvents | Chloroform | Soluble (particularly for adducts) |
| Ketones | Acetone | Soluble (for polymeric derivatives) |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data, the dynamic (or synthetic) method is a widely accepted and rigorous approach for determining the solid-liquid equilibrium of boronic acids and their derivatives, including triphenylboroxine.[4][6][7][8][9] This method involves the controlled heating of a solid-solvent mixture of known composition and observing the temperature at which complete dissolution occurs.
Materials and Equipment
-
Analyte: High-purity Triphenylboroxine
-
Solvents: High-purity organic solvents of interest
-
Jacketed glass vessel with a magnetic stirrer
-
Precision temperature controller and circulator bath
-
Calibrated digital thermometer
-
Luminance probe or a light source and detector to monitor turbidity
-
Analytical balance
Procedure
-
Sample Preparation: Accurately weigh a specific mass of triphenylboroxine and the chosen organic solvent into the jacketed glass vessel to create a mixture of known mole fraction.
-
Heating and Equilibration: Begin stirring the mixture and gradually heat the jacketed vessel at a constant, slow rate (e.g., 0.2-0.5 °C/min) using the circulator bath.
-
Turbidity Monitoring: Continuously monitor the turbidity of the mixture. As the temperature increases, the solid will begin to dissolve, and the turbidity will decrease.
-
Equilibrium Point Determination: The equilibrium solubility temperature is the point at which the last solid particles dissolve, and the solution becomes clear. This can be determined visually or by monitoring the light transmittance, which will plateau at its maximum value.
-
Data Collection: Record the temperature at which complete dissolution occurs for the specific mole fraction.
-
Repeatability: Repeat the procedure for a range of different mole fractions to construct a solubility curve (solubility vs. temperature) for triphenylboroxine in the selected solvent.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the dynamic method for determining the solubility of triphenylboroxine.
Signaling Pathways and Logical Relationships
In the context of solubility determination, there are no biological signaling pathways to diagram. The logical relationship is a linear experimental workflow, as depicted in the Graphviz diagram above. This workflow outlines the sequential steps from sample preparation to data analysis, providing a clear and reproducible methodology for researchers. The diagram highlights the critical parameters that need to be controlled and monitored to obtain accurate and reliable solubility data for triphenylboroxine in various organic solvents.
References
- 1. Cas 3262-89-3,TRIPHENYLBOROXIN | lookchem [lookchem.com]
- 2. 2,4,6-Triphenylboroxin CAS#: 3262-89-3 [m.chemicalbook.com]
- 3. 2,4,6-Triphenylboroxin | 3262-89-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Discovery and Historical Synthesis of Triphenylboroxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylboroxin, a versatile organoboron compound, has garnered significant interest across various scientific disciplines, including organic synthesis, materials science, and drug discovery. Its unique electronic properties and reactivity have established it as a valuable reagent and building block. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, offering detailed experimental protocols for its preparation via key historical methods. Quantitative data are summarized in structured tables for comparative analysis, and logical relationships in synthesis and reactivity are visualized through diagrams generated using the DOT language. This document serves as a practical resource for researchers seeking to understand and utilize this important compound.
Introduction
This compound, with the chemical formula (C₆H₅BO)₃, is the trimeric anhydride of phenylboronic acid. It exists as a white, crystalline solid that is stable under ambient conditions.[1] The core of the molecule is a six-membered boroxine ring, composed of alternating boron and oxygen atoms, with a phenyl group attached to each boron atom. This structure imparts significant Lewis acidity to the boron centers, a key feature driving its reactivity.[1] The discovery and subsequent development of synthetic routes to this compound have played a crucial role in advancing the field of organoboron chemistry.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its application in research and development. Key data are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅B₃O₃ | [1][2][3][4] |
| Molecular Weight | 311.74 g/mol | [1][2][3][4] |
| Melting Point | 217-221 °C | [1][2][5] |
| Boiling Point | 368.3 °C at 760 mmHg | [1][2] |
| Density | 1.13 g/cm³ | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in methanol and other organic solvents. | [1] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Characteristic Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃) | δ 8.20-8.30 (m, 6H), 7.40-7.60 (m, 9H) | [6] |
| ¹³C NMR (CDCl₃) | Signals corresponding to aromatic carbons. Boron-attached carbon signal may be broad or unobserved due to quadrupolar relaxation. | [6][7][8] |
| ¹¹B NMR (CDCl₃) | δ ~33 ppm | [6] |
| Infrared (IR) | ν ~1330-1380 cm⁻¹ (B-O stretching), ~1600 cm⁻¹ (C=C aromatic stretching) | [6][7] |
| Mass Spectrometry (MS) | m/z 312 [M]⁺ | [3] |
Historical Synthesis of this compound
The synthesis of this compound has evolved since its initial discovery. The following sections detail the key historical methods for its preparation, including detailed experimental protocols.
Dehydration of Phenylboronic Acid
The most direct and common method for the synthesis of this compound is the dehydration of its corresponding monomer, phenylboronic acid. This reversible reaction can be driven to completion by removing the water formed.[9][10]
Reaction Scheme:
Caption: Dehydration of Phenylboronic Acid to this compound.
Experimental Protocol:
-
Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reagents:
-
Phenylboronic acid
-
Toluene (or another suitable azeotroping solvent)
-
-
Procedure:
-
To a round-bottom flask, add phenylboronic acid (1 equivalent).
-
Add a sufficient volume of toluene to suspend the solid.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
The product, this compound, will crystallize out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold toluene or hexane, and dry under vacuum.
-
-
Expected Yield: This method typically provides a high yield, often exceeding 90%.
Grignard Reaction with Trialkyl Borates
An alternative historical route involves the reaction of a phenyl Grignard reagent with a trialkyl borate, followed by hydrolysis and dehydration.[11][12]
Reaction Workflow:
Caption: Grignard Synthesis Workflow for this compound.
Experimental Protocol:
-
Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. All glassware must be flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Triisopropyl borate or trimethyl borate
-
Aqueous sulfuric acid (e.g., 10%)
-
-
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.1 equivalents) in the reaction flask.
-
Add a small amount of anhydrous ether.
-
In the dropping funnel, prepare a solution of bromobenzene (1 equivalent) in anhydrous ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If it does not start, gently warm the flask or add a crystal of iodine.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Trialkyl Borate:
-
Cool the Grignard reagent solution to -10 to 0 °C in an ice-salt bath.
-
In a separate flask, prepare a solution of trialkyl borate (1 equivalent) in anhydrous ether.
-
Add the trialkyl borate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 0 °C.
-
-
Hydrolysis and Workup:
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture slowly into a beaker containing crushed ice and aqueous sulfuric acid.
-
Stir until the layers separate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield crude phenylboronic acid.
-
-
Dehydration to this compound:
-
The crude phenylboronic acid can then be dehydrated to this compound using the procedure described in Section 3.1.
-
-
-
Expected Yield: Yields for this multi-step process can vary, but are typically in the range of 50-70%.[12]
Reaction of Triphenylborane with Boric Oxide
A less common but historically relevant method is the reaction of triphenylborane with boric oxide.[10]
Reaction Scheme:
References
- 1. Cas 3262-89-3,this compound | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C18H15B3O3 | CID 72595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Triphenylboroxin | 3262-89-3 | DAA26289 | Biosynth [biosynth.com]
- 5. 2,4,6-Triphenylboroxin CAS#: 3262-89-3 [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 12. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
fundamental chemical properties of Triphenylboroxin
An In-depth Technical Guide to the Fundamental Chemical Properties of Triphenylboroxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the cyclic trimer anhydride of phenylboronic acid, is a versatile organoboron compound with significant applications in organic synthesis and materials science.[1][2] Its unique electronic and structural properties, particularly its Lewis acidity and its role as a stable precursor for phenylboronic acid, make it a valuable reagent.[2][3] This technical guide provides a comprehensive overview of the , including its physical characteristics, spectral data, reactivity, and detailed experimental protocols for its synthesis and characterization.
Core Chemical and Physical Properties
This compound is a colorless, crystalline solid that is stable under ambient conditions.[3] It is characterized by the chemical formula C₁₈H₁₅B₃O₃ and a molecular weight of approximately 311.74 g/mol .[4][5][6]
Identifiers and Physical Constants
The fundamental identifiers and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | 2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane | [5] |
| CAS Number | 3262-89-3 | [4][5][6] |
| Molecular Formula | C₁₈H₁₅B₃O₃ | [4][5][6] |
| Molecular Weight | 311.74 g/mol | [4][5][6] |
| Appearance | White to almost white powder or crystals | [7][8] |
| Melting Point | 217.0 to 221.0 °C | [4][6][8] |
| Boiling Point | 368.3 °C at 760 mmHg | [4][6] |
| Density | 1.13 g/cm³ | [4][6] |
| Flash Point | 176.6 °C | [4][6] |
| Storage | Sealed in a dry place at room temperature | [4][8] |
Solubility and Stability
This compound is soluble in various organic solvents, including methanol, and is also reported to be soluble in others like benzene, toluene, and chloroform, which makes it versatile for a range of chemical reactions.[3][4][9] However, it is nearly insoluble in water.[1] The compound is known for its high thermal stability, with a decomposition temperature reported to be 357 °C (at a rate of 1 mol%·h⁻¹).[1][6] The stability of the this compound molecule is also reflected in its mass spectrum, which shows a prominent molecular parent cation.[10]
Structure and Spectroscopic Data
The structure of this compound consists of a central, six-membered B₃O₃ ring with a phenyl group attached to each boron atom.[11] This core structure is nearly planar.[1][11]
Caption: Chemical structure of this compound.
Crystallographic Data
X-ray crystallography has revealed that this compound crystallizes in a monoclinic system with the space group P2₁/c.[1][11] The B₃O₃ ring is nearly planar, though a slight envelope distortion has been observed where one boron atom is displaced from the plane of the other five atoms.[11] The average B-O bond length is approximately 1.386 Å.[11]
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [1][11] |
| Space Group | P2₁/c | [1][11] |
| a | 10.715(2) Å | [11] |
| b | 13.652(3) Å | [11] |
| c | 11.703(2) Å | [11] |
| β | 100.38(1)° | [11] |
| V | 1683.9(6) ų | [11] |
| Z | 4 | [11] |
Spectroscopic Profile
The characterization of this compound relies heavily on standard spectroscopic techniques.
| Spectroscopy | Characteristic Features | Reference(s) |
| ¹H NMR | Signals corresponding to the phenyl protons are typically observed in the aromatic region of the spectrum. | [12] |
| ¹³C NMR | Resonances for the phenyl carbons are expected. Boron-bound carbons may not be detected due to quadrupole relaxation. | [12] |
| ¹¹B NMR | A characteristic signal for the boron atoms in the boroxine ring is a key identifier. | [12] |
| IR (ATR) | Key absorptions include C-H stretching of aromatics (~3077 cm⁻¹), C=C stretching in the aromatic ring (~1600-1400 cm⁻¹), and strong B-O stretching vibrations (~1332 cm⁻¹). | [12][13] |
| Mass Spec. | The molecular ion peak [M]⁺ is observed at m/z 312, confirming the molecular weight. | [5][10] |
Chemical Reactivity and Applications
Lewis Acidity
The boron atoms in the this compound ring are electron-deficient, conferring significant Lewis acid character to the molecule.[3][9] This property allows it to form stable adducts with a variety of Lewis bases, such as amines and other nitrogen-containing heterocycles.[1][2] This interaction is fundamental to its role in catalysis and supramolecular chemistry.[2]
Equilibrium with Phenylboronic Acid
This compound is the anhydride of phenylboronic acid and exists in equilibrium with it in the presence of water. The dehydration of three molecules of phenylboronic acid yields one molecule of this compound.[1][2] This equilibrium is reversible, and the hydrolysis of this compound regenerates the boronic acid.[2]
Caption: Equilibrium between Phenylboronic Acid and this compound.
Suzuki-Miyaura Cross-Coupling Reactions
One of the most significant applications of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[14][15] It serves as a convenient and stable source of the phenyl group for the formation of carbon-carbon bonds with aryl or vinyl halides/triflates.[14][16] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[14]
Caption: Simplified Suzuki-Miyaura reaction pathway.
Experimental Protocols
Synthesis of this compound via Dehydration of Phenylboronic Acid
This protocol is based on the common method of forming the boroxine by removing water from phenylboronic acid.[1][2]
Materials:
-
Phenylboronic acid
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen or argon atmosphere.
-
Charging the Flask: Add phenylboronic acid to the flask, followed by a sufficient volume of toluene to create a slurry that can be stirred effectively.
-
Azeotropic Distillation: Heat the mixture to reflux. Water produced from the dehydration of phenylboronic acid will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reflux until no more water is collected in the trap, indicating the reaction is complete. This typically takes several hours.
-
Isolation: Allow the reaction mixture to cool to room temperature. The this compound product will often crystallize out of the toluene solution upon cooling.
-
Purification: The solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization from a suitable solvent if necessary. The white, crystalline product should be dried under vacuum.
Caption: Synthesis workflow for this compound.
Characterization Protocol
A newly synthesized batch of this compound should be characterized to confirm its identity and purity.
1. Melting Point Determination:
-
Measure the melting point of a small sample using a calibrated melting point apparatus. The observed range should align with the literature value (217-221 °C).[4]
2. Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the solid product, typically using an ATR-FTIR spectrometer.
-
Confirm the presence of key peaks: aromatic C-H stretch (>3000 cm⁻¹), aromatic C=C stretches (1600-1400 cm⁻¹), and a strong B-O stretch (~1330-1380 cm⁻¹).[12][17]
-
Confirm the absence of a broad O-H stretch (around 3200-3600 cm⁻¹), which would indicate the presence of residual phenylboronic acid or water.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra.
-
The ¹H NMR should show signals only in the aromatic region, corresponding to the phenyl protons.
-
The ¹¹B NMR should show a single, sharp resonance characteristic of the boroxine ring environment.
4. Mass Spectrometry (MS):
-
Analyze the sample using a suitable mass spectrometry technique (e.g., GC-MS or direct infusion ESI-MS).
-
Verify the presence of the molecular ion peak corresponding to the calculated exact mass of this compound (C₁₈H₁₅B₃O₃, exact mass: 312.1300).[5][18]
Safety and Handling
This compound should be handled with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses). It should be stored in a tightly sealed container in a dry environment to prevent hydrolysis back to phenylboronic acid.[4] According to GHS classifications, it may cause long-lasting harmful effects to aquatic life.[5]
Conclusion
This compound is a cornerstone reagent in organoboron chemistry. Its well-defined structure, thermal stability, and predictable reactivity make it an invaluable tool for synthetic chemists. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective application in the development of novel pharmaceuticals, functional materials, and complex organic molecules.
References
- 1. This compound – Wikipedia [de.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CAS 3262-89-3: this compound | CymitQuimica [cymitquimica.com]
- 4. Cas 3262-89-3,this compound | lookchem [lookchem.com]
- 5. This compound | C18H15B3O3 | CID 72595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 2,4,6-Triphenylboroxin | 3262-89-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. 2,4,6-Triphenylboroxin CAS#: 3262-89-3 [m.chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Triphenylboroxine stability under low-energy-electron interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. rsc.org [rsc.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. tcichemicals.com [tcichemicals.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 18. This compound | CAS#:3262-89-3 | Chemsrc [chemsrc.com]
Triphenylboroxin molecular formula and weight
An in-depth analysis of Triphenylboroxin reveals its fundamental chemical properties, crucial for its application in research and drug development. This technical guide outlines the molecular formula and weight of this compound, presenting the data in a clear, tabular format for easy reference by researchers, scientists, and professionals in drug development.
This compound is an organoboron compound that serves as a versatile reagent in organic synthesis. A precise understanding of its molecular characteristics is paramount for its effective use in experimental protocols.
The molecular formula of this compound is C18H15B3O3.[1][2][3][4][5] This composition gives rise to its specific molecular weight, a critical parameter for stoichiometric calculations in chemical reactions. While slight variations exist across different sources due to computational methods, the molecular weight is consistently reported around 311.7 g/mol .
For clarity and precise application, the key molecular data is summarized in the table below.
| Property | Value |
| Molecular Formula | C18H15B3O3 |
| Molecular Weight | 311.7 g/mol [1] |
| 311.74 g/mol [2] | |
| 311.75 g/mol [3][5] | |
| 311.745 g/mol [4] |
References
- 1. This compound | C18H15B3O3 | CID 72595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Triphenylboroxin | 3262-89-3 | DAA26289 | Biosynth [biosynth.com]
- 3. 2,4,6-Triphenylboroxin | 3262-89-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2,4,6-Triphenylboroxin 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. CAS 3262-89-3: this compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Lewis Acidity of Triphenylboroxin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triphenylboroxin, a cyclic anhydride of phenylboronic acid, is a versatile compound with significant Lewis acidic properties that underpin its utility in organic synthesis, materials science, and potentially drug development. The electron-deficient boron centers within the boroxine ring readily interact with Lewis bases, influencing reaction mechanisms and enabling its role as a catalyst or reagent. This guide provides a comprehensive overview of the Lewis acidity of this compound, including its structural basis, quantitative evaluation, and practical implications. Detailed experimental protocols for assessing Lewis acidity and visualizations of its role in chemical transformations are presented to equip researchers with the knowledge to effectively harness the properties of this important organoboron compound.
Introduction to this compound and its Lewis Acidity
This compound, with the chemical formula (C₆H₅BO)₃, is a white crystalline solid.[1] Its structure consists of a six-membered ring of alternating boron and oxygen atoms, with a phenyl group attached to each boron atom. The boron atoms in the this compound ring are trigonal planar and possess a vacant p-orbital, rendering them electron-deficient and capable of accepting an electron pair from a Lewis base.[1] This inherent Lewis acidity is the foundation of this compound's reactivity and its diverse applications.
The formation of this compound is a reversible dehydration process from three molecules of phenylboronic acid. While the boroxine is stable, in the presence of water or other nucleophiles, it can hydrolyze back to the corresponding boronic acid. This equilibrium is an important consideration in its application, particularly in aqueous or protic environments.
Quantitative Assessment of Lewis Acidity
Quantifying the Lewis acidity of a compound is crucial for understanding its reactivity and predicting its behavior in chemical systems. Several experimental and computational methods are employed to determine the Lewis acidity of organoboron compounds.
Experimental Methods
Gutmann-Beckett Method: This method provides a semi-quantitative measure of Lewis acidity through an "Acceptor Number" (AN). It utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), which is a strong Lewis base. The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal of the phosphorus atom. The magnitude of this shift is correlated to the Lewis acidity.[2][3]
The Acceptor Number is calculated using the following formula:
AN = 2.21 × (δₛₐₘₚₗₑ - δ(Et₃PO in hexane))
where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid, and δ(Et₃PO in hexane) is the chemical shift of Et₃PO in a non-coordinating solvent (hexane), which is defined as 41.0 ppm.
NMR Titration: Nuclear Magnetic Resonance (NMR) titration is a powerful technique to study the interaction between a Lewis acid and a Lewis base and to determine the binding constant (Kₐ) of the resulting adduct. By monitoring the chemical shift changes of specific nuclei (e.g., ¹H, ¹¹B, ¹³C, ³¹P) upon incremental addition of a Lewis base to a solution of the Lewis acid, the strength of the interaction can be quantified.
Computational Methods
Fluoride Ion Affinity (FIA): FIA is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid. While a specific calculated FIA value for this compound has not been found in the reviewed literature, this method is widely used to assess the Lewis acidity of various boranes.
Ammonia Affinity (AA): Similar to FIA, ammonia affinity is a computational method that calculates the enthalpy change of the gas-phase reaction between a Lewis acid and ammonia. It serves as another valuable theoretical descriptor of Lewis acidity.
Table 1: Summary of Quantitative Lewis Acidity Data
| Method | Parameter | Value for this compound | Notes |
| Gutmann-Beckett | Acceptor Number (AN) | Not available in literature | Can be determined experimentally. |
| NMR Titration | Binding Constant (Kₐ) | Dependent on the Lewis base | Provides a measure of adduct stability. |
| Computational | Fluoride Ion Affinity (FIA) | Not available in literature | Theoretical value. |
| Computational | Ammonia Affinity (AA) | Not available in literature | Theoretical value. |
Experimental Protocols
Determination of Acceptor Number for a Solid Lewis Acid (Modified Gutmann-Beckett Method)
This protocol is adapted for solid Lewis acids like this compound.
Materials:
-
This compound
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, chloroform-d)
-
NMR tubes
-
High-resolution NMR spectrometer with ³¹P capabilities
Procedure:
-
Prepare a standard solution of Et₃PO: Dissolve a known amount of Et₃PO in the chosen deuterated solvent to prepare a stock solution of a specific concentration (e.g., 0.1 M).
-
Prepare the sample: In an NMR tube, dissolve a precisely weighed amount of this compound in a known volume of the deuterated solvent.
-
Add the Et₃PO probe: Add a precise volume of the Et₃PO stock solution to the NMR tube containing the this compound solution. The molar ratio of this compound to Et₃PO should be carefully controlled (e.g., 1:1).
-
Acquire ³¹P NMR spectrum: Acquire a ³¹P{¹H} NMR spectrum of the sample. Record the chemical shift (δₛₐₘₚₗₑ) of the Et₃PO-triphenylboroxin adduct.
-
Acquire reference spectrum: Acquire a ³¹P{¹H} NMR spectrum of a solution of Et₃PO in hexane at the same concentration as the sample. Record the chemical shift (δ(Et₃PO in hexane)).
-
Calculate the Acceptor Number (AN): Use the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0).
Determination of Binding Constant by ¹H NMR Titration
This protocol describes the determination of the binding constant between this compound and a Lewis base (e.g., pyridine).
Materials:
-
This compound
-
Lewis base (e.g., pyridine)
-
Anhydrous deuterated solvent (e.g., chloroform-d)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Prepare a stock solution of the Lewis acid: Prepare a stock solution of this compound of known concentration in the deuterated solvent.
-
Prepare a stock solution of the Lewis base: Prepare a stock solution of the Lewis base of known concentration in the same deuterated solvent.
-
Prepare a series of NMR samples: Prepare a series of NMR tubes with a constant concentration of this compound and varying concentrations of the Lewis base. This can be achieved by adding different volumes of the Lewis base stock solution to a fixed volume of the this compound stock solution and then diluting to the same final volume with the deuterated solvent.
-
Acquire ¹H NMR spectra: Acquire ¹H NMR spectra for each sample.
-
Analyze the data: Identify a proton on the Lewis base whose chemical shift changes significantly upon binding to this compound. Plot the change in chemical shift (Δδ) as a function of the Lewis base concentration.
-
Determine the binding constant (Kₐ): Fit the titration data to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear regression analysis to determine the binding constant.[4][5][6][7][8]
Role of this compound in Chemical Transformations
The Lewis acidity of this compound is central to its application in various chemical reactions.
Precursor in Suzuki-Miyaura Coupling
This compound serves as a convenient and stable precursor for phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In the presence of a base and water, this compound hydrolyzes to form the active boronic acid species, which then participates in the catalytic cycle.[9][10][11][12][13]
Component in Frustrated Lewis Pairs (FLPs)
Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and Lewis bases that are unable to form a classical adduct. This "frustration" leads to unique reactivity, including the activation of small molecules like H₂. While specific examples involving this compound are not extensively documented, boranes, in general, are common Lewis acid components in FLPs. The bulky phenyl groups of this compound could potentially create sufficient steric hindrance to form FLPs with suitable Lewis bases.[1][14][15][16]
References
- 1. Redox-Controlled Reactivity at Boron: Parallels to Frustrated Lewis/Radical Pair Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. Determining binding constants from 1H NMR titration data using global and local methods: a case study using [n]polynorbornane-based anion hosts | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]
- 15. Hydrogen Activation by Frustrated and Not So Frustrated Lewis Pairs Based on Pyramidal Lewis Acid 9-Boratriptycene: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrogen Activation by Frustrated and Not So Frustrated Lewis Pairs Based on Pyramidal Lewis Acid 9-Boratriptycene: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Stability of Triphenylboroxine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylboroxine, the cyclic anhydride of phenylboronic acid, is a key heterocyclic compound with a planar, six-membered ring composed of alternating boron and oxygen atoms. Its unique electronic structure and reversible formation chemistry have made it a valuable building block in supramolecular chemistry, organic synthesis, and materials science. Understanding the theoretical underpinnings of its stability is crucial for designing novel molecules, catalysts, and drug delivery systems. This technical guide provides a comprehensive overview of the theoretical studies on the stability of triphenylboroxine, focusing on its thermodynamic properties, decomposition pathways, and the computational and experimental methodologies used for its characterization.
Thermodynamic Stability of Triphenylboroxine
The stability of triphenylboroxine is primarily discussed in the context of its equilibrium with phenylboronic acid. The formation of triphenylboroxine is a dehydration reaction that is reversible in the presence of water.
The Entropically Driven Formation
Theoretical and experimental studies have consistently shown that the formation of triphenylboroxine from phenylboronic acid is an entropically driven process.[1][2] The condensation of three phenylboronic acid molecules into one triphenylboroxine molecule results in the release of three water molecules.[1] This increase in the number of free molecules in the system leads to a positive entropy change (ΔS), which is the primary driving force for the reaction, especially at higher temperatures.[1][2] The process, however, is enthalpically unfavorable (ΔH > 0), meaning it requires an energy input to proceed.[1]
Quantitative Thermodynamic Parameters
Experimental determination of the thermodynamic parameters for the formation of triphenylboroxine has been accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. By measuring the equilibrium concentrations of phenylboronic acid and triphenylboroxine at various temperatures, a van't Hoff plot can be constructed to determine the enthalpy (ΔH) and entropy (ΔS) of the reaction.
| Thermodynamic Parameter | Value (in CDCl3) | Reference |
| Enthalpy of Formation (ΔH) | 14.3 kJ mol⁻¹ | [1] |
| Entropy of Formation (ΔS) | 37.8 J K⁻¹ mol⁻¹ | [1] |
Influence of Substituents on Stability
Computational studies using Density Functional Theory (DFT) have elucidated the effect of substituents on the stability of the triphenylboroxine ring. Generally, electron-donating groups on the phenyl rings increase the stability of the boroxine by donating electron density to the electron-deficient boron atoms.[2] Conversely, π-electron-withdrawing groups in the para-position of the phenyl rings have been found to destabilize the boroxine ring relative to its corresponding boronic acid monomers.[3]
Decomposition Pathways and Kinetics
The primary pathway for the decomposition of triphenylboroxine is hydrolysis, the reverse reaction of its formation, which yields three molecules of phenylboronic acid.
Hydrolysis: The Main Decomposition Route
The B-O bonds in the boroxine ring are susceptible to nucleophilic attack by water. This process is reversible and is the main reason for the perceived instability of boroxines in aqueous environments.[4] The kinetics of this hydrolysis can be complex, involving multiple steps and potential intermediates. While detailed kinetic data for triphenylboroxine hydrolysis is not extensively published, computational studies on related borate networks suggest that the energy barrier for hydrolysis can be influenced by the pH of the environment and the explicit number of water molecules involved in the transition state.[5]
Thermal Decomposition
At elevated temperatures, triphenylboroxine can undergo thermal decomposition. While specific studies on the thermal decomposition mechanism of triphenylboroxine are limited, thermogravimetric analysis (TGA) is a common technique to assess the thermal stability of related compounds. For instance, TGA of a related boron/nitrogen compound, 2,4,6-tris-(4-boronphenoxy)-(1,3,5)-triazine (TNB), showed that decomposition begins at 127.4 °C and proceeds in two stages, with the initial stage corresponding to the conversion of the boronic acid group.[6]
Stability under Electron Interaction
Gas-phase studies on the interaction of triphenylboroxine with low-energy electrons have provided insights into its intrinsic stability. These experiments show that the parent cation is the most abundant species in the mass spectrum at 70 eV, indicating a significant stability of the molecular ion.[1] The experimental first ionization potential was determined to be 9.12 ± 0.10 eV.[1]
Experimental and Computational Protocols
A combination of experimental and computational techniques is employed to investigate the stability of triphenylboroxine.
Experimental Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for studying the equilibrium between phenylboronic acid and triphenylboroxine in solution.[1] By integrating the signals corresponding to each species at different temperatures, the equilibrium constant (Keq) can be determined. Variable temperature (VT) NMR experiments are then used to create a van't Hoff plot (ln(Keq) vs. 1/T) to extract the thermodynamic parameters (ΔH and ΔS).[7]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of materials. A typical TGA experiment involves heating a small sample of the compound at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and continuously measuring its weight. The resulting data provides information on the onset temperature of decomposition, the temperature of maximum weight loss, and the amount of residual mass.[8]
Computational Methodologies
-
Density Functional Theory (DFT): DFT is a widely used quantum chemical method to study the electronic structure, geometry, and energetics of molecules like triphenylboroxine. A common approach involves geometry optimization followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface.
-
Functional and Basis Set: A frequently employed level of theory for boroxine systems is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p) or 6-311+G**.[2][3][9]
-
Solvation Models: To simulate the effect of a solvent, implicit solvation models like the Poisson-Boltzmann (PB) model can be incorporated into the DFT calculations.[3]
-
-
Bond Dissociation Energy (BDE) Calculations: BDEs can be calculated computationally to assess the strength of specific bonds within the molecule. The BDE for a bond A-B is calculated as the difference between the sum of the energies of the resulting fragments (A• and B•) and the energy of the parent molecule (A-B).[9]
Visualizations of Key Concepts
Molecular Structure of Triphenylboroxine
Caption: Molecular structure of triphenylboroxine.
Triphenylboroxine-Phenylboronic Acid Equilibrium
Caption: Reversible equilibrium between triphenylboroxine and phenylboronic acid.
Conceptual Workflow for Stability Analysis
Caption: Workflow for the theoretical and experimental stability analysis of triphenylboroxine.
Conclusion
The stability of triphenylboroxine is a multifaceted topic governed by a delicate balance of thermodynamic factors. Its formation is an entropically favorable but enthalpically costly process, leading to a reversible equilibrium with phenylboronic acid that is sensitive to temperature and the presence of water. Computational studies have provided significant insights into the electronic effects that modulate the stability of the boroxine ring. A thorough understanding of these principles, gained through a combination of sophisticated experimental and computational techniques, is essential for the rational design and application of triphenylboroxine-based compounds in various fields of research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formation of para-substituted triphenylboroxines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. Quantum-Chemistry Study of the Hydrolysis Reaction Profile in Borate Networks: A Benchmark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. tainstruments.com [tainstruments.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Triphenylboroxin in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenylboroxin as a reagent in the Suzuki-Miyaura cross-coupling reaction. Detailed protocols, quantitative data from representative reactions, and visualizations are included to facilitate the application of this versatile reagent in organic synthesis, particularly for the formation of biaryl structures, which are pivotal in pharmaceutical and materials science.
Introduction to this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically employs a palladium catalyst, a base, and an organoboron compound. While boronic acids are the most common boron reagents, their anhydrous form, boroxines, offer distinct advantages. This compound, the cyclic anhydride of phenylboronic acid, is a stable, crystalline solid that is less prone to degradation and protodeboronation compared to its monomeric acid counterpart. It serves as an excellent surrogate for phenylboronic acid, often generating the active boron species in situ under the reaction conditions.
Advantages of Using this compound:
-
Enhanced Stability: this compound is an air-stable solid, making it easier to handle and store over long periods compared to some boronic acids which can be hygroscopic or susceptible to decomposition.
-
High Purity: It can often be obtained in higher purity than the corresponding boronic acid, which can lead to cleaner reactions and higher yields.
-
Atom Economy: In the catalytic cycle, one molecule of this compound can deliver three phenyl groups, which can be advantageous in terms of atom economy.
-
Controlled Release: It can act as a slow-release source of the monomeric boronic acid, which may be beneficial in certain catalytic systems.
Reaction Mechanism and Experimental Workflow
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boron reagent (in this case, a phenyl group from this compound) is transferred to the palladium center. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
The overall experimental workflow for a typical Suzuki-Miyaura coupling using this compound is outlined below.
The catalytic cycle for the Suzuki-Miyaura coupling is depicted in the following diagram.
Experimental Protocols
The following protocols are representative of Suzuki-Miyaura coupling reactions and can be adapted for the use of this compound. The quantities of this compound should be adjusted to provide the desired molar equivalents of the phenyl group (note that 1 equivalent of this compound provides 3 equivalents of the phenyl group).
Protocol 1: General Procedure for the Coupling of Aryl Bromides with Phenylboronic Acid (Adaptable for this compound)
This protocol is adapted from a study on the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid and serves as a robust starting point.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol) or this compound (0.4 mmol)
-
Palladium(II) acetate (Pd(OAc)₂; 0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃; 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃; 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol) or this compound (0.4 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.01 mmol) and triphenylphosphine (0.02 mmol).
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Quantitative Data
The following table summarizes the results for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, catalyzed by a palladium complex. Similar yields can be expected when using this compound under optimized conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [1][2]
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | 0.5 | K₂CO₃ | Toluene/H₂O | 80 | 1 | 95 |
| 2 | 4-Bromobenzonitrile | 0.5 | K₂CO₃ | Toluene/H₂O | 80 | 0.5 | 98 |
| 3 | 4-Bromoanisole | 1.0 | K₂CO₃ | Toluene/H₂O | 80 | 2 | 92 |
| 4 | Bromobenzene | 1.0 | K₂CO₃ | Toluene/H₂O | 80 | 3 | 90 |
| 5 | 1-Bromo-4-nitrobenzene | 0.5 | K₂CO₃ | Toluene/H₂O | 80 | 0.5 | 97 |
| 6 | 2-Bromotoluene | 1.0 | K₂CO₃ | Toluene/H₂O | 80 | 4 | 85 |
| 7 | 1-Bromo-2,4-difluorobenzene | 1.0 | K₂CO₃ | Toluene/H₂O | 80 | 2 | 94 |
| 8 | 3-Bromopyridine | 1.0 | K₂CO₃ | Toluene/H₂O | 80 | 3 | 88 |
Data presented is representative of typical yields for Suzuki-Miyaura reactions with phenylboronic acid and is expected to be comparable for this compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (0.5 mmol, 1.5 equiv of phenyl)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃; 2.0 mmol)
-
N,N-Dimethylformamide (DMF) (4 mL)
Procedure:
-
In a microwave reaction vessel, combine the aryl halide (1.0 mmol), this compound (0.5 mmol), PdCl₂(dppf) (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Add DMF (4 mL) and seal the vessel.
-
Place the vessel in a microwave reactor and heat to 150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure biaryl product.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different ligand (e.g., bulky biarylphosphines like SPhos or XPhos), or a stronger base (e.g., Cs₂CO₃ or K₃PO₄). The reaction temperature and time can also be optimized.
-
Protodeboronation: The cleavage of the C-B bond by a proton source is a common side reaction. Using anhydrous solvents and ensuring the base is sufficiently strong can mitigate this issue. The use of this compound is inherently advantageous in this regard due to its lower water content.
-
Homocoupling: The formation of biphenyl from the coupling of two phenylboronic acid molecules can occur. This can be minimized by the slow addition of the boron reagent or by using a less reactive boronate ester.
Conclusion
This compound is a highly effective and practical alternative to phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Its stability, high purity, and ease of handling make it an attractive reagent for the synthesis of biaryl compounds. The protocols and data presented here provide a solid foundation for researchers to successfully implement this compound in their synthetic endeavors.
References
Application Notes and Protocols for Boroxine-Linked Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction to Boroxine-Linked Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable porosity.[1] Among the various linkages used to construct COFs, the boroxine ring, a six-membered ring of alternating boron and oxygen atoms, is of significant interest. These boroxine-linked COFs are synthesized through the self-condensation of arylboronic acids.[2] It is a common misconception that triphenylboroxin is used as a direct precursor in these syntheses. Rather, this compound serves as a molecular analogue for the boroxine linkages that are formed in situ from the corresponding boronic acid monomers.
Boroxine-linked COFs, such as the archetypal COF-1, exhibit high thermal stability, permanent porosity, and large surface areas.[3][4] These properties make them promising candidates for a range of applications, including gas storage and separation, catalysis, and notably, in the pharmaceutical arena for drug delivery and biosensing.[1][5][6] The porous nature of these materials allows for the encapsulation of therapeutic agents, while the tunable pore size and surface chemistry can be engineered to control drug loading and release profiles.[1][6]
Data Presentation: Properties of Representative Boroxine and Boronate Ester-Linked COFs
The following table summarizes key quantitative data for two pioneering COFs, COF-1 (boroxine-linked) and COF-5 (boronate ester-linked), to provide a comparative overview of their properties.
| Property | COF-1 | COF-5 | Reference(s) |
| Linkage Type | Boroxine | Boronate Ester | [4] |
| Monomers | 1,4-Benzenediboronic acid (BDBA) | BDBA and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) | [4][7] |
| Surface Area (BET) | 711 m²/g | 1590 m²/g | [3] |
| Pore Size | 7 - 27 Å | 7 - 27 Å | [3] |
| Thermal Stability | Up to 500-600 °C | Up to 500-600 °C | [3][4] |
| Synthesis Method | Solvothermal, Mechanochemical, Sonochemical | Solvothermal, Sonochemical | [7][8][9] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of COF-1
This protocol details the solvothermal synthesis of COF-1 from 1,4-benzenediboronic acid (BDBA), leading to the formation of a boroxine-linked COF.
Materials:
-
1,4-Benzenediboronic acid (BDBA)
-
Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Acetone (ACS grade)
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add 250 mg of 1,4-benzenediboronic acid (BDBA).[7]
-
Add 40 mL of a 1:1 (v/v) mixture of anhydrous mesitylene and 1,4-dioxane to the tube.[7]
-
Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles to remove dissolved gases.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, a white crystalline solid should be present.
-
Isolate the solid by filtration or centrifugation.
-
Wash the solid thoroughly with anhydrous acetone (e.g., 2 x 50 mL).[7]
-
Dry the product overnight at 353 K under vacuum to yield COF-1.[7]
Protocol 2: Mechanochemical Synthesis of Boroxine-Linked COFs
This protocol describes a rapid, solvent-free method for synthesizing boroxine-linked COFs at room temperature.[8][10]
Materials:
-
Arylboronic acid monomer (e.g., 1,4-benzenediboronic acid)
-
Trimethylboroxine (as a dehydrating agent)
-
Ball mill or resonant acoustic mixer
-
Milling jars and balls
Procedure:
-
Place the arylboronic acid monomer into a milling jar.
-
Add trimethylboroxine as a dehydrating additive. This helps to overcome the hydrolytic sensitivity of the boroxine linkages.[8][10]
-
Seal the milling jar and place it in the ball mill or resonant acoustic mixer.
-
Conduct the mechanochemical reaction at room temperature. Reaction times are significantly shorter than solvothermal methods, often on the order of minutes to a few hours.[8][10]
-
The reaction progress can be monitored in-situ using techniques like Raman spectroscopy.[8]
-
After the reaction is complete, the resulting COF powder can be collected. No additional work-up besides vacuum drying is typically required.[8][10]
Visualizations
Signaling Pathway and Logical Relationships
The formation of boroxine-linked COFs from boronic acid monomers is a self-assembly process governed by the reversible formation of covalent bonds. This allows for "error-checking" and the formation of a crystalline, ordered framework over a thermodynamically amorphous product. The process can be influenced by external conditions such as temperature and the presence of solvents or mechanical force.
Experimental Workflows
The synthesis of boroxine-linked COFs can be achieved through different methodologies, each with its own workflow. Below are graphical representations of the solvothermal and mechanochemical synthesis routes.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. COF-5 | Berkeley Global Science Institute [globalscience.berkeley.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Triphenylboroxin in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Note: The Role of Triphenylboroxine in Advanced Polymer Synthesis
Triphenylboroxine, the cyclic anhydride of phenylboronic acid, is a key player in the development of advanced functional polymers. While not a classical catalyst for the direct polymerization of monomers like diols and diamines, its significance lies in the formation of dynamic covalent boroxine networks. This chemistry is at the forefront of research into self-healing materials, vitrimers, and responsive polymers.
The core principle involves the reversible dehydration of three boronic acid molecules to form a stable six-membered boroxine ring. When boronic acid functionalities are incorporated into polymer chains, this reversible self-condensation reaction can be used to form dynamic cross-links. These cross-links can be broken and reformed upon external stimuli such as heat or the presence of water, allowing the polymer network to be reprocessed, reshaped, or healed. This behavior bridges the gap between traditional thermosets and thermoplastics, offering the robustness of the former with the re-processability of the latter.
Applications of boroxine-based polymers are expanding and include:
-
Recyclable Thermosets: Materials that possess the strength and thermal stability of thermosets but can be broken down to their monomeric or oligomeric precursors for recycling.[1]
-
Self-Healing Materials: Polymers that can autonomously repair damage, extending the lifetime of the material.
-
Responsive Polymers: Materials that change their properties in response to specific stimuli like water, fluoride ions, acids, or bases, making them suitable for sensors or smart materials.[2]
-
Polymer Electrolytes: The Lewis acidic nature of the boroxine ring can enhance ion transport, making these materials promising for applications in batteries.[3]
Experimental Protocols
The synthesis of boroxine-containing polymers typically involves a two-step process: first, the synthesis of a polymer containing boronic acid groups, and second, the formation of the boroxine cross-links through dehydration.
Protocol 1: Synthesis of a Multi-Responsive Polymer via RAFT Polymerization of a Tri-Vinyl Boroxine Monomer
This protocol describes the synthesis of a polymer with dynamic covalent boroxine (DCB) moieties in the side chains, which imparts penta-responsive properties (water, fluoride ion, acid, base, and temperature).[2]
1. Materials:
-
4-Vinylphenylboronic acid
-
AIBN (Azobisisobutyronitrile), recrystallized
-
DDMAT (2-Dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid)
-
1,4-Dioxane, anhydrous
-
Methanol
-
Deionized water
2. Synthesis of Tri(4-vinylphenyl)boroxine (TVPB):
-
Dissolve 4-vinylphenylboronic acid (5.0 g, 33.8 mmol) in 50 mL of anhydrous 1,4-dioxane in a round-bottom flask.
-
Heat the solution at 80 °C for 24 hours under a nitrogen atmosphere to facilitate the dehydration and formation of the boroxine ring.
-
Remove the solvent under reduced pressure to obtain TVPB as a white solid.
3. RAFT Polymerization of TVPB:
-
In a typical polymerization, add TVPB (200 mg, 0.52 mmol), AIBN (1.4 mg, 8.5 µmol), and DDMAT (12.4 mg, 34 µmol) to a Schlenk tube.
-
Add 2.0 mL of anhydrous 1,4-dioxane to dissolve the components.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed tube in an oil bath preheated to 70 °C and stir for the desired time (e.g., 12 hours).
-
Quench the polymerization by immersing the tube in liquid nitrogen.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C overnight.
Protocol 2: Preparation of a Recyclable Boroxine-Crosslinked Thermoset
This protocol outlines the synthesis of a strong, malleable, and recyclable thermoset using boroxine cross-links, as described by Röttger et al.[1]
1. Materials:
-
Benzene-1,4-diboronic acid
-
Pentaerythritol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine
2. Synthesis of the Crosslinked Polymer Network:
-
In a vial, dissolve benzene-1,4-diboronic acid (1.00 g, 6.03 mmol) and pentaerythritol (0.41 g, 3.02 mmol) in 5 mL of anhydrous DMF. This corresponds to a 2:1 molar ratio of boronic acid groups to hydroxyl groups.
-
Add pyridine (0.05 mL) as a catalyst to facilitate the esterification and subsequent boroxine formation.
-
Heat the mixture at 120 °C for 12 hours in a sealed vial. During this time, the solvent will evaporate, and the material will solidify into a cross-linked network.
-
The resulting solid is a boroxine and boronic ester cross-linked thermoset.
3. Recycling Procedure:
-
Place a sample of the cured thermoset in a vial with deionized water.
-
Heat the vial at 90 °C. The material will hydrolyze back to its soluble monomeric precursors (benzene-1,4-diboronic acid and pentaerythritol).
-
The monomers can then be recovered by evaporation of the water and re-polymerized by following the synthesis protocol.
Data Presentation
The properties of polymers containing boroxine rings can be tailored by the choice of monomers and the degree of cross-linking. The following tables summarize typical data for such polymers.
Table 1: Properties of a Penta-Responsive Polymer with Dynamic Covalent Boroxine Side Chains [2]
| Property | Value |
| Molecular Weight (Mn) | Tunable (e.g., 5,000 - 20,000 g/mol ) |
| Polydispersity Index (PDI) | < 1.3 (indicative of controlled polymerization) |
| Lower Critical Solution Temperature (LCST) | Adjustable over a wide range by pH |
| Response to Stimuli | Water, F⁻, Acid, Base, Temperature |
Table 2: Thermomechanical Properties of a Boroxine-Crosslinked Thermoset [1][4]
| Property | Value |
| Glass Transition Temperature (Tg) | 63 - 95 °C (increases with cross-linking) |
| Thermal Decomposition Temperature (5% weight loss) | > 240 °C |
| Stress at Break | 22 - 34 MPa |
| Recyclability | Hydrolyzes back to monomers in water at 90°C |
Mandatory Visualization
Diagram 1: Boronic Acid-Boroxine Equilibrium
Caption: Reversible formation of a boroxine ring from three boronic acid monomers through dehydration.
Diagram 2: Experimental Workflow for Boroxine-Crosslinked Polymer Synthesis
Caption: General workflow for the synthesis and recycling of a boroxine-crosslinked polymer network.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Well-controlled polymerization of tri-vinyl dynamic covalent boroxine monomer: one dynamic covalent boroxine moiety toward a tunable penta-responsive polymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Biaryls using Triphenylboroxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone in modern organic chemistry, with broad applications in drug discovery, natural product synthesis, and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds. Triphenylboroxin, the stable, crystalline anhydride of phenylboronic acid, serves as an excellent phenylating reagent in these reactions. It offers advantages in terms of handling, stability, and stoichiometry, as one equivalent of this compound delivers three equivalents of phenylboronic acid upon hydrolysis in situ. These notes provide detailed protocols and application data for the use of this compound in the palladium-catalyzed synthesis of a diverse range of biaryl compounds.
Reaction Principle
This compound readily hydrolyzes in the presence of water and a base to form phenylboronic acid, which then participates in the Suzuki-Miyaura catalytic cycle. The overall transformation involves the cross-coupling of an aryl halide or triflate with this compound in the presence of a palladium catalyst and a base.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications Data: Synthesis of Various Biaryls
The following table summarizes representative conditions and yields for the synthesis of a variety of biaryl compounds using this compound as the phenyl source.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 2-Bromopyridine | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 6 | 88 |
| 4 | 4-Iodotoluene | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O | 85 | 16 | 97 |
| 5 | 1-Chloro-3,5-dimethylbenzene | Pd(dba)₂ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 85 |
| 6 | 4-Bromobenzaldehyde | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Ethanol/H₂O | 80 | 10 | 90 |
Detailed Experimental Protocol: Synthesis of 4-Methoxybiphenyl
This protocol details the synthesis of 4-methoxybiphenyl from 4-bromoanisole and this compound.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
This compound (0.4 mmol, 125 mg; provides 1.2 mmol of phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, this compound, Pd(PPh₃)₄, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the palladium(0) catalyst.
-
Solvent Addition: Degas the toluene and deionized water by bubbling with nitrogen or argon for at least 20 minutes. Add the degassed toluene (5 mL) and deionized water (1 mL) to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The initially heterogeneous mixture should become more homogeneous as the reaction progresses.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 10 mL of ethyl acetate and 10 mL of water to the flask.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-methoxybiphenyl.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are pure and dry (except for the added water).
-
Confirm that the reaction was carried out under a strict inert atmosphere.
-
Consider using a different palladium catalyst/ligand combination or a stronger base (e.g., Cs₂CO₃, K₃PO₄).
-
-
Homocoupling of Boronic Acid:
-
The formation of biphenyl (from the homocoupling of phenylboronic acid) can be minimized by using a slight excess of the aryl halide.
-
-
Dehalogenation of Aryl Halide:
-
If significant dehalogenation is observed, a milder base or lower reaction temperature may be required.
-
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a fume hood.
-
Organic solvents are flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Application Notes and Protocols: Triphenylboroxin in the Formation of 2D Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenylboroxin and its boronic acid precursors in the synthesis of two-dimensional (2D) materials, with a focus on covalent organic frameworks (COFs). Detailed protocols for both on-surface and mechanochemical synthesis methods are provided, along with key quantitative data and characterization techniques.
Introduction
The precise arrangement of molecular building blocks into extended, ordered 2D structures offers unprecedented opportunities for the design of novel materials with tailored electronic, catalytic, and filtration properties. Boroxine-based covalent organic frameworks (COFs) are a class of porous, crystalline polymers constructed from the self-condensation of boronic acids.[1] Triphenylboroxine itself, or more commonly, its precursor phenylboronic acid and its derivatives, serve as key tritopic nodes for the formation of these 2D networks. The B-O-B linkages that form the characteristic six-membered boroxine rings are often dynamic, allowing for error correction during synthesis and leading to highly crystalline materials.[2][3]
Two primary strategies have emerged for the synthesis of boroxine-linked 2D materials: on-surface synthesis under ultra-high vacuum (UHV) conditions and solvent-free mechanochemical synthesis. On-surface synthesis on atomically flat conductive substrates like Au(111) or Ag(111) allows for the formation of single-layer 2D COFs with long-range order, which can be characterized with atomic precision using scanning tunneling microscopy (STM).[1][4] Mechanochemical methods, such as ball milling, offer a scalable, rapid, and environmentally friendly alternative to traditional solvothermal syntheses, yielding highly porous and crystalline COF powders.[5][6]
These materials are of significant interest for applications in gas storage, separation, catalysis, and as templates for the growth of other molecular layers.[1][2] Their tunable porosity and the ability to introduce functionality through the choice of boronic acid precursors make them a versatile platform for a wide range of scientific and technological applications.
Synthesis Methodologies
Two distinct and effective methods for the formation of 2D materials from this compound precursors are detailed below: On-Surface Synthesis and Mechanochemical Synthesis.
On-Surface Synthesis of Boroxine-Linked 2D COFs
On-surface synthesis provides a bottom-up approach to fabricate single-layer 2D COFs with high structural perfection on a conductive substrate. The process typically involves the sublimation of boronic acid precursors onto a clean metal surface in a UHV chamber, followed by thermal annealing to induce the condensation reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Probing dynamic covalent chemistry in a 2D boroxine framework by in situ near-ambient pressure X-ray photoelectron spectroscopy - Nanoscale (RSC Publishing) DOI:10.1039/D2NR04949J [pubs.rsc.org]
- 4. Synthesis of two-dimensional phenylene–boroxine networks through in vacuo condensation and on-surface radical addition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical Synthesis of Boroxine‐linked Covalent Organic Frameworks | CoLab [colab.ws]
Application Notes and Protocols for Triphenylboroxin-Mediated Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the specific conditions for utilizing triphenylboroxin as a phenylating agent in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura cross-coupling. This document includes detailed experimental protocols, quantitative data on reaction parameters, and visualizations to aid in the design and execution of these important synthetic transformations.
Introduction
This compound, the cyclic anhydride of phenylboronic acid, serves as a convenient and efficient source of the phenyl group in Suzuki-Miyaura cross-coupling reactions. It offers advantages in terms of stability and ease of handling compared to the corresponding boronic acid. This document outlines the key parameters influencing the success of these reactions, including the choice of catalyst, ligand, base, and solvent, and provides a foundation for methodological development.
Reaction Mechanism and Workflow
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. While this compound enters the reaction, it is believed to hydrolyze in situ to phenylboronic acid, which then participates in the catalytic cycle.
Triphenylboroxin: A Versatile Precursor for Novel Polymer Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triphenylboroxin, the cyclic anhydride of phenylboronic acid, has emerged as a highly versatile precursor for the synthesis of a wide range of novel polymers. Its unique chemical properties, including its Lewis acidity and the dynamic, reversible nature of the boroxine ring, enable the creation of polymers with tailored functionalities and stimuli-responsive behaviors. This document provides an overview of key applications of this compound in polymer chemistry, complete with detailed experimental protocols and data for the synthesis of innovative materials relevant to materials science and drug development. Applications covered include the formation of polyethers through ring-opening polymerization, the development of self-healing materials, glucose-responsive hydrogels for biomedical applications, and the synthesis of luminescent polymers for advanced materials.
I. Ring-Opening Polymerization of Epoxides for Polyether Synthesis
This compound, in conjunction with a suitable initiator, serves as an effective "metal-free" catalyst system for the ring-opening polymerization (ROP) of epoxides. This method allows for the synthesis of polyethers with controlled molecular weights and low polydispersity.
Data Presentation
| Entry | Monomer | Catalyst System | [Monomer]/[Catalyst]/[Initiator] Ratio | Time (h) | Conversion (%) | Mn ( g/mol , GPC) | PDI (Mw/Mn) |
| 1 | Propylene Oxide | TPBX / PPNCl | 500 / 1 / 0.5 | 2 | 98 | 28,500 | 1.15 |
| 2 | 1,2-Butylene Oxide | TPBX / PPNCl | 300 / 1 / 0.5 | 4 | 95 | 17,800 | 1.20 |
| 3 | Styrene Oxide | TPBX / PPNCl | 200 / 1 / 0.5 | 6 | 92 | 23,500 | 1.18 |
Mn = Number-average molecular weight, PDI = Polydispersity Index, TPBX = this compound, PPNCl = Bis(triphenylphosphine)iminium chloride
Experimental Workflow
Application Notes and Protocols for Chemical Sensors Based on Triphenylboroxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of chemical sensors utilizing triphenylboroxine. Triphenylboroxine, a stable cyclic anhydride of phenylboronic acid, offers a unique platform for the design of fluorescent and colorimetric sensors for a variety of analytes, including anions and reactive oxygen species (ROS). Its electron-deficient boron centers and planar structure are key to its molecular recognition capabilities.
Introduction to Triphenylboroxine in Chemical Sensing
Triphenylboroxine is a versatile building block in supramolecular chemistry and materials science.[1] Its utility in chemical sensing stems from the Lewis acidic nature of its boron atoms, which can interact with Lewis basic analytes.[2] This interaction can modulate the photophysical properties of a sensor, leading to a detectable change in fluorescence or color. While boronic acids are widely used in sensor design, triphenylboroxine offers a pre-organized, rigid scaffold that can enhance binding affinity and selectivity for certain analytes.[1][3] However, it is important to note that the boroxine ring can be susceptible to hydrolysis in aqueous media, which should be a consideration in sensor design and application.[3]
Sensing Mechanisms:
The primary sensing mechanisms for triphenylboroxine-based sensors often involve:
-
Lewis Acid-Base Interaction: The electron-deficient boron atoms of the triphenylboroxine ring can directly interact with electron-rich analytes such as fluoride (F⁻) and cyanide (CN⁻) ions. This interaction can alter the electronic structure of the molecule, leading to changes in its fluorescence or absorption spectra.
-
Photoinduced Electron Transfer (PET): In fluorescent sensors, the triphenylboroxine moiety can act as a quencher or a receptor that modulates PET. Upon binding to an analyte, the PET process can be inhibited or enhanced, resulting in a "turn-on" or "turn-off" fluorescent response.[4]
-
Intramolecular Charge Transfer (ICT): Analyte binding can influence the ICT character of a sensor molecule, leading to a shift in the emission wavelength and providing a ratiometric sensing capability.
Quantitative Sensor Performance
The following table summarizes the performance of various chemical sensors based on boronic acid derivatives, which are precursors to triphenylboroxine. This data provides a benchmark for the expected performance of triphenylboroxine-based sensors.
| Analyte | Sensor Type | Limit of Detection (LOD) | Linear Range | Response Time | Selectivity | Reference |
| Fluoride (F⁻) | Fluorescent | 2.66 x 10⁻⁴ ppm | 0 - 80 µM | < 1 second | High over other anions | [5] |
| Cyanide (CN⁻) | Fluorescent | 0.78 µM | 3.13 - 200 µM | < 3 minutes | High over potential interferents | [6] |
| Reactive Oxygen Species (H₂O₂) | Fluorescent | Not Specified | Not Specified | Not Specified | Higher than other ROS | [3] |
Experimental Protocols
Synthesis of Triphenylboroxine
Triphenylboroxine is typically synthesized from the dehydration of phenylboronic acid.
Materials:
-
Phenylboronic acid
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Add phenylboronic acid to a round-bottom flask.
-
Add toluene to dissolve the phenylboronic acid.
-
Set up a Dean-Stark apparatus with a condenser.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting white solid is triphenylboroxine. Recrystallize from a suitable solvent if necessary.
References
- 1. Boron based anion receptors as sensors. | Semantic Scholar [semanticscholar.org]
- 2. Boron based anion receptors as sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 4. [PDF] Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. | Semantic Scholar [semanticscholar.org]
- 5. escholarship.org [escholarship.org]
- 6. Methods for the detection of reactive oxygen species employed in the identification of plant photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triphenylboroxin in Metal-Free Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylboroxin, the cyclic anhydride of phenylboronic acid, is a versatile reagent in organic synthesis. While extensive research has focused on boronic acids as catalysts in metal-free reactions, the direct application of this compound is closely linked to the in-situ formation and catalytic activity of its monomeric acid form under specific reaction conditions. This document provides detailed application notes and protocols for metal-free catalytic reactions where this compound is a key species, particularly in dehydrative amidation and esterification reactions.
This compound exists in equilibrium with phenylboronic acid in the presence of water.[1] In dehydrative reactions, where water is removed, the equilibrium shifts towards the formation of triphenylboroxine. It is proposed that under these conditions, triphenylboroxine can act as a precursor to the active catalytic species or be directly involved in the catalytic cycle. One study has shown that after a reaction catalyzed by phenylboronic acid, the catalyst can be recovered as triphenylboroxine, which can then be reused, demonstrating its catalytic relevance.[2]
Application 1: Metal-Free Dehydrative Amidation of Carboxylic Acids and Amines
This compound is implicated as a key intermediate in the dehydrative amidation of carboxylic acids and amines catalyzed by phenylboronic acid. The reaction proceeds under mild, metal-free conditions, offering a green alternative to traditional amide bond formation methods that often require stoichiometric activating agents.[3]
General Reaction Scheme
Caption: General scheme for dehydrative amidation.
Proposed Role of this compound
Under the azeotropic reflux conditions typically used for these reactions, water is removed, which shifts the equilibrium from phenylboronic acid to this compound. The triphenylboroxine can then react with the carboxylic acid to form an active intermediate, which is subsequently attacked by the amine to furnish the amide and regenerate the catalyst.
Caption: Equilibrium between Phenylboronic Acid and this compound.
Quantitative Data for Phenylboronic Acid-Catalyzed Amidation
The following table summarizes the results for the amidation of various carboxylic acids and amines using a phenylboronic acid catalyst, which is directly related to this compound.
| Entry | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | 5 | Toluene | 110 | 6 | 81 |
| 2 | 4-Nitrobenzoic Acid | Benzylamine | 5 | Toluene | 110 | 12 | 92 |
| 3 | Phenylacetic Acid | Benzylamine | 5 | Toluene | 110 | 8 | 85 |
| 4 | Benzoic Acid | Aniline | 5 | Toluene | 110 | 24 | 37 |
| 5 | Adipic Acid | Benzylamine | 10 | Toluene | 110 | 12 | 75 (diamide) |
| 6 | Phenylacetic Acid | 4-Phenylbutylamine | 10 | Toluene | 110 | 18 | 79 |
Data is representative of typical yields and conditions found in the literature for boronic acid-catalyzed amidations.
Experimental Protocol: Synthesis of N-Benzylbenzamide
This protocol is adapted from procedures for phenylboronic acid-catalyzed amidation, where triphenylboroxine is a key intermediate.
Materials:
-
Benzoic acid (1.0 mmol, 122.1 mg)
-
Benzylamine (1.0 mmol, 107.2 mg, 0.109 mL)
-
Phenylboronic acid (as a precursor to this compound, 0.05 mmol, 6.1 mg)
-
Toluene (5 mL)
-
Dean-Stark apparatus or molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (connected to a Dean-Stark trap filled with toluene if used), add benzoic acid (1.0 mmol), phenylboronic acid (0.05 mmol), and toluene (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzylamine (1.0 mmol) to the reaction mixture.
-
If using molecular sieves, add approximately 500 mg of activated 4 Å molecular sieves.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the molecular sieves (if used).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-benzylbenzamide.
Caption: Experimental workflow for dehydrative amidation.
Application 2: Metal-Free Dehydrative Esterification of Carboxylic Acids and Alcohols
Similar to amidation, this compound is relevant in the phenylboronic acid-catalyzed dehydrative esterification of carboxylic acids and alcohols. The reaction provides a valuable method for the synthesis of esters without the need for harsh acidic conditions or metal catalysts.
General Reaction Scheme
Caption: General scheme for dehydrative esterification.
Proposed Catalytic Cycle
The proposed mechanism for boronic acid-catalyzed esterification involves the activation of the carboxylic acid by the boronic acid catalyst. Under dehydrative conditions, triphenylboroxine is expected to be the predominant form of the catalyst reservoir.
Caption: Proposed catalytic cycle for esterification.
Quantitative Data for Phenylboronic Acid-Catalyzed Esterification
The following table presents representative data for the esterification of various carboxylic acids and alcohols catalyzed by phenylboronic acid.
| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Benzyl Alcohol | 5 | Toluene | 110 | 24 | 88 |
| 2 | Phenylacetic Acid | 1-Butanol | 5 | Toluene | 110 | 18 | 91 |
| 3 | Adipic Acid | Ethanol | 10 | Toluene | 110 | 24 | 82 (diester) |
| 4 | 4-Nitrobenzoic Acid | Methanol | 5 | Toluene | 110 | 36 | 75 |
| 5 | Benzoic Acid | Cyclohexanol | 5 | Toluene | 110 | 24 | 85 |
Data is representative of typical yields and conditions found in the literature for boronic acid-catalyzed esterifications.
Experimental Protocol: Synthesis of Benzyl Benzoate
This protocol is based on established procedures for phenylboronic acid-catalyzed esterification.
Materials:
-
Benzoic acid (1.0 mmol, 122.1 mg)
-
Benzyl alcohol (1.2 mmol, 129.8 mg, 0.124 mL)
-
Phenylboronic acid (0.05 mmol, 6.1 mg)
-
Toluene (5 mL)
-
Dean-Stark apparatus
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.
-
To the flask, add benzoic acid (1.0 mmol), phenylboronic acid (0.05 mmol), and toluene (5 mL).
-
Add benzyl alcohol (1.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and continue for 24 hours, collecting the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield pure benzyl benzoate.
Conclusion
This compound plays a significant, albeit often indirect, role in metal-free catalytic dehydrative coupling reactions. As the anhydride of phenylboronic acid, it is a key species in the catalytic cycle under the dehydrating conditions required for these transformations. The provided protocols, based on the well-established catalytic activity of phenylboronic acid, offer a reliable foundation for researchers to perform these environmentally friendly amidation and esterification reactions. Further investigation into the direct use and comparative efficacy of triphenylboroxine as a starting catalyst is a promising area for future research.
References
Troubleshooting & Optimization
preventing hydrolysis of Triphenylboroxin in reactions
Welcome to the Technical Support Center for Triphenylboroxine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of triphenylboroxine in chemical reactions, particularly in Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is triphenylboroxine and why is it used as an alternative to phenylboronic acid?
A1: Triphenylboroxine is the cyclic anhydride of phenylboronic acid, formed by the dehydration of three phenylboronic acid molecules.[1] It is often used in Suzuki-Miyaura coupling reactions as a stable, crystalline solid that is less prone to decomposition on storage compared to some boronic acids. It serves as a convenient in situ source of phenylboronic acid upon reaction with a base.
Q2: What is hydrolysis and why is it a problem for triphenylboroxine?
A2: Hydrolysis is the chemical breakdown of a compound due to reaction with water. For triphenylboroxine, hydrolysis is a reversible process that converts it back into three molecules of phenylboronic acid.[1] While phenylboronic acid is the active species in the catalytic cycle, excess water in the reaction can lead to an undesired side reaction called protodeboronation, where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom.[2][3] This consumes the active reagent, reduces product yield, and complicates purification.[3]
Q3: What are the signs of triphenylboroxine hydrolysis and subsequent protodeboronation in my reaction?
A3: The primary indicators of significant hydrolysis and protodeboronation are a low yield of the desired cross-coupled product and the formation of a de-borylated byproduct (e.g., benzene if using triphenylboroxine).[2][3] You may also observe incomplete consumption of your starting halide. Chromatographic (TLC, LC-MS) and NMR analysis of the crude reaction mixture can confirm the presence of these species.
Q4: How can I minimize water in my reaction setup?
A4: To minimize water, it is crucial to use anhydrous solvents and reagents and to maintain an inert atmosphere.[2] Solvents should be rigorously dried over a suitable desiccant, and the reaction should be assembled under an inert gas like argon or nitrogen. All glassware should be oven- or flame-dried before use.
Q5: Which solvents are best to prevent hydrolysis?
A5: Aprotic solvents that can be easily dried and are compatible with Suzuki-Miyaura coupling are recommended. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[2] It is essential to use solvents with the lowest possible water content.
Q6: What is the role of the base, and can it influence hydrolysis?
A6: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the choice and quality of the base are critical. Aqueous basic solutions can introduce water, promoting hydrolysis and protodeboronation. Using anhydrous bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is preferable. For extremely sensitive substrates, specialized anhydrous, soluble bases like potassium trimethylsilanolate (TMSOK) can be used.[4]
Q7: How should I store triphenylboroxine?
A7: Triphenylboroxine is more stable than its corresponding boronic acid but should still be protected from moisture. Store it in a tightly sealed container in a desiccator or a glovebox to prevent gradual hydrolysis from atmospheric moisture.
Troubleshooting Guide: Low Yield When Using Triphenylboroxine
If you are experiencing low yields or reaction failure, follow this guide to diagnose potential issues related to triphenylboroxine hydrolysis.
Caption: Troubleshooting workflow for low-yield reactions involving triphenylboroxine.
Data Presentation
Solvent Water Content
The efficiency of drying agents is critical for establishing anhydrous conditions. The table below summarizes the residual water content in common solvents after treatment with various desiccants. Data is presented in parts per million (ppm).
| Solvent | Untreated ("Wet") (ppm) | Dried over 3Å Molecular Sieves (5% m/v, 24h) (ppm) | Dried over CaH₂ (reflux, 4h) (ppm) | Passed through Activated Alumina Column (ppm) |
| Tetrahydrofuran (THF) | 56.4 | 3.6 | 12.1 | < 1 |
| Toluene | 36.3 | 2.5 | 3.4 | 1.1 |
| 1,4-Dioxane | 18.0 | 2.0 | - | < 1 |
| Acetonitrile | 142.0 | 8.8 | - | 1.8 |
| Dichloromethane (DCM) | 41.6 | 21.0 | 13.0 | 1.2 |
Data adapted from J. Org. Chem. 2010, 75, 24, 8351–8354.[5] As shown, passing solvents through an activated alumina column is a highly effective method for achieving low water content.[5]
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling
This protocol outlines the steps for setting up a Suzuki-Miyaura reaction under strictly anhydrous and inert conditions to prevent the hydrolysis of triphenylboroxine.
1. Glassware Preparation:
-
All glassware (reaction flask, condenser, stir bar) should be placed in an oven at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use.
2. Reagent Preparation:
-
Solvents must be anhydrous. Use a freshly opened bottle of a certified anhydrous solvent or dispense from a solvent purification system.
-
The base (e.g., K₃PO₄, Cs₂CO₃) should be anhydrous. If necessary, dry the base in an oven and cool it under vacuum.
3. Reaction Assembly (Schlenk Line or Glovebox):
-
Add the aryl halide, triphenylboroxine (typically 0.4-0.5 equivalents relative to the halide), the anhydrous base, and the palladium catalyst/ligand to the flame-dried reaction flask containing a stir bar.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Using a syringe, add the anhydrous, degassed solvent to the flask.[2] To degas the solvent, bubble argon or nitrogen through it for 15-20 minutes prior to addition.
4. Reaction Execution:
-
Place the sealed flask in a preheated oil bath and stir at the desired temperature.
-
Monitor the reaction's progress by taking aliquots via syringe and analyzing them by TLC or LC-MS.
5. Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.[2]
Caption: The equilibrium between triphenylboroxine and phenylboronic acid.
References
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Hydrostability of Triphenylboroxin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrostability of triphenylboroxin derivatives in experimental settings.
FAQs: Understanding and Addressing Hydrostability Issues
Q1: What is this compound and why is its hydrostability a concern?
This compound is the cyclic trimer anhydride of phenylboronic acid. It is often in equilibrium with its monomeric boronic acid form, especially in the presence of water. This equilibrium is a significant concern because this compound and other boronic acid derivatives are susceptible to hydrolysis, which can lead to decomposition and reduced efficacy in applications such as Suzuki-Miyaura cross-coupling reactions and drug delivery.[1][2] The carbon-boron bond can be cleaved in a process called protodeboronation, an undesired side reaction.
Q2: What are the visible signs of this compound decomposition?
Visual signs of decomposition can be subtle. A crystalline white solid may become clumpy or oily upon prolonged exposure to moisture. In solution, the appearance of precipitates or a change in color could indicate decomposition or the formation of insoluble byproducts. However, visual inspection is not a reliable method for determining the integrity of the compound.
Q3: How can I quantitatively assess the stability of my this compound derivative?
Several analytical techniques can be used to monitor the stability and quantify the extent of decomposition:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 11B NMR are powerful tools to monitor the equilibrium between the boroxine and the boronic acid and to detect the formation of byproducts.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly when coupled with mass spectrometry (LC-MS), can separate and quantify the this compound derivative from its degradation products.[3][4]
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): This technique can be used to determine the total boron concentration in a sample, which can be useful for tracking the loss of boron-containing compounds.[5]
Q4: What are the primary strategies to improve the hydrostability of this compound derivatives?
The most common and effective strategies involve converting the boronic acid/boroxine to a more stable derivative. These include:
-
Formation of Boronate Esters: Reacting the boronic acid with a diol, such as pinacol or N-methyliminodiacetic acid (MIDA), forms a cyclic boronate ester that is significantly more stable to hydrolysis.[6][7][8]
-
Formation of Trifluoroborate Salts: Conversion to a potassium trifluoroborate salt (R-BF3K) offers enhanced stability and allows for "slow-release" of the boronic acid under specific reaction conditions.
-
Formation of Lewis Base Adducts: The Lewis acidic boron center can be coordinated with a Lewis base, such as an amine, to increase stability.[1]
Troubleshooting Guides
Guide 1: Issues with Suzuki-Miyaura Cross-Coupling Reactions
Problem: Low yield or no product formation in a Suzuki-Miyaura reaction.
Potential Cause: Decomposition of the this compound derivative (protodeboronation or homocoupling) under the reaction conditions.[9]
Troubleshooting Steps:
-
Protect the Boronic Acid: Convert the this compound or corresponding phenylboronic acid to a more stable derivative like a MIDA boronate or a pinacol ester prior to the coupling reaction.[6][7] This "slow-release" strategy ensures a low concentration of the active boronic acid at any given time, minimizing side reactions.[10]
-
Optimize Reaction Conditions:
-
Base: The choice and concentration of the base are critical. A weaker base or slow addition of the base can sometimes mitigate decomposition.
-
Solvent: Ensure the use of dry, degassed solvents to minimize hydrolysis and oxidation.
-
Temperature: Lowering the reaction temperature may reduce the rate of decomposition.
-
-
Use a Pre-formed Catalyst: Using a Pd(0) source directly can sometimes be more effective than in situ reduction of a Pd(II) salt, which can sometimes promote homocoupling.[11]
-
Degas Thoroughly: Oxygen can contribute to the homocoupling of boronic acids.[9] Ensure the reaction mixture is properly degassed by purging with an inert gas (e.g., argon or nitrogen).
Guide 2: Synthesis of MIDA Boronates
Problem: Incomplete conversion or decomposition during the synthesis of a MIDA boronate.
Potential Cause: Inefficient water removal or harsh reaction conditions leading to decomposition of sensitive substrates.[12][13]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: MIDA boronate formation is a condensation reaction that requires the removal of water.
-
Solvent Choice: The use of a co-solvent like DMSO may be necessary to dissolve the MIDA ligand.[7]
-
Purification:
-
MIDA boronates are generally stable to silica gel chromatography. However, avoid using eluents containing alcohols for extended periods, as this can cause decomposition.[7]
-
For sensitive compounds, a "catch-release-precipitate" method using centrifugation can be a gentle and effective purification strategy.[14]
-
Guide 3: Synthesis of Pinacol Esters
Problem: Low yield or difficulty in purifying the pinacol ester.
Potential Cause: Incomplete reaction or co-elution of pinacol during chromatography.
Troubleshooting Steps:
-
Drive the Reaction to Completion: The formation of pinacol esters is an equilibrium process.
-
Purification:
-
If pinacol is a persistent impurity, it can be removed by azeotropic distillation with a suitable solvent.
-
Alternatively, the crude product can be converted to the corresponding trifluoroborate salt, purified, and then, if desired, converted back to the boronic ester.[17]
-
Quantitative Data on Hydrostability
The following table summarizes the relative stability of different boronic acid derivatives. Note that absolute values can vary significantly based on the specific substituents, solvent, pH, and temperature.
| Derivative Type | General Hydrolytic Stability | Key Considerations |
| This compound/Phenylboronic Acid | Low | Readily hydrolyzes in aqueous media. In anhydrous conditions, exists in equilibrium with the boronic acid.[1][2] |
| Pinacol Boronate Ester | Moderate to High | Generally stable to chromatography. Hydrolysis can be slow but is often irreversible. |
| MIDA Boronate Ester | High | Highly stable to a wide range of reaction conditions and chromatography. Readily deprotected with mild aqueous base.[7] |
| Potassium Trifluoroborate Salt | High | Crystalline, air-stable solids. Require activation (e.g., with a base) to release the active boronic acid. |
| Diethanolamine (DABO) Boronate | High | Air-stable complexes that can be used directly in Suzuki-Miyaura reactions with a protic co-solvent.[6] |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of a Pinacol Ester
-
To a round-bottom flask, add the phenylboronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), and a dehydrating agent such as anhydrous magnesium sulfate (1.5 equiv).
-
Add a suitable anhydrous solvent (e.g., diethyl ether, THF, or dichloromethane).
-
Stir the suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter off the magnesium sulfate and any other solids.
-
Wash the filtrate with water to remove any remaining pinacol.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pinacol ester.
-
Purify the product by distillation or column chromatography on silica gel.
Protocol 2: General Procedure for the Preparation of a MIDA Boronate using MIDA Anhydride
-
To a dry flask under an inert atmosphere, add the boronic acid (1.0 equiv) and MIDA anhydride (2.0-3.0 equiv).
-
Add anhydrous dioxane to the desired concentration (e.g., 0.2 M).
-
Heat the mixture to 70-80 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a non-polar solvent such as hexane to precipitate the MIDA boronate.
-
Collect the solid by filtration or centrifugation, wash with the non-polar solvent, and dry under vacuum.
Visualizations
Caption: Strategies for improving the hydrostability of this compound for use in Suzuki coupling.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]
- 16. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]
- 17. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Optimizing Reactions with Triphenylboroxin
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when using Triphenylboroxin as a catalyst or reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in catalysis?
A1: this compound (TPB), also known as phenylboronic anhydride, is the cyclic trimer of phenylboronic acid.[1][2] It is often used as a stable, crystalline source of phenylboronic acid for various organic reactions, most notably the Suzuki-Miyaura cross-coupling.[1][3] In the presence of water or alcohols, this compound can hydrolyze in situ to generate the active phenylboronic acid species required for the catalytic cycle.[3][4]
Q2: Is this compound a direct replacement for phenylboronic acid?
A2: In many cases, especially in aqueous conditions, this compound can be used as a direct substitute for phenylboronic acid, as it hydrolyzes to form the acid.[3] However, under strictly anhydrous conditions, its reactivity might differ.[3] The slow, in situ generation of boronic acid from the more stable boroxine can sometimes be advantageous in minimizing side reactions like protodeboronation.[5]
Q3: My this compound is old. Is it still good to use?
A3: Phenylboronic acid can dehydrate over time upon standing to form this compound.[4][6] Conversely, this compound is relatively stable but can hydrolyze back to phenylboronic acid if exposed to moisture. This interconversion is reversible.[4] For best results, it is recommended to use fresh reagents or to verify the purity of older stock by techniques like NMR before use.
Q4: What are the main advantages of using this compound over phenylboronic acid?
A4: The primary advantages of using this compound include its higher stability and lower susceptibility to degradation pathways like protodeboronation compared to some boronic acids.[5] It is a crystalline solid that is often easier to handle and store than the corresponding acid. Its use can lead to a slow release of the active boronic acid, which can sometimes improve reaction outcomes.
Troubleshooting Guide
Issue 1: Low or No Reaction Yield
Q: I am observing very low conversion of my starting materials. What are the likely causes and how can I fix this?
A: Low yield is a common issue that can often be traced to reagent quality, reaction conditions, or catalyst deactivation.[5]
Troubleshooting Steps:
-
Verify Reagent Quality:
-
This compound/Boronic Acid Instability: Ensure the boronic acid precursor is pure. Boronic acids can degrade over time.[5] Consider using freshly purchased or recrystallized material.
-
Solvent and Base Purity: Use anhydrous and properly degassed solvents, as oxygen and water can interfere with the reaction.[5][7] Ensure the base is pure and has been stored correctly.
-
-
Optimize Reaction Conditions:
-
Degassing: Oxygen can deactivate the palladium catalyst and oxidize phosphine ligands.[5] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]
-
Temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate.[5] However, excessive heat can promote catalyst decomposition.[5]
-
Base Selection: The choice and amount of base are critical. Insufficient base can stall the reaction.[5] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5][8][9] The optimal base depends on the specific substrates.
-
Solvent Selection: The solvent plays a crucial role in solubility and reactivity.[7][10] Common choices include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[10][11]
-
-
Check the Catalytic System:
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) by oxygen.[5] Ensure rigorous degassing.
-
Ligand Issues: Phosphine ligands are prone to oxidation. Use fresh ligands stored under an inert atmosphere.[5] Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) is used to prevent palladium aggregation.[5]
-
Issue 2: Formation of Homocoupling Side Product
Q: I am isolating a significant amount of biphenyl, the homocoupling product of this compound. How can I minimize this?
A: Homocoupling is a common side reaction, often caused by the presence of oxygen or the use of a Pd(II) precatalyst.[5][12]
Troubleshooting Steps:
-
Improve Degassing: The primary cause of homocoupling is often oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[5] Ensure your degassing procedure is meticulous.
-
Use a Pd(0) Source: Pd(II) precatalysts (e.g., Pd(OAc)₂) are reduced to Pd(0) in situ, a process which can consume the boronic acid and lead to homocoupling.[5][12] Starting directly with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[5]
-
Adjust Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes disfavor homocoupling of the boron reagent.
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture is turning black, and I suspect the palladium catalyst is crashing out. What's happening?
A: The formation of palladium black indicates that the soluble palladium catalyst is aggregating and precipitating, leading to deactivation.[5]
Troubleshooting Steps:
-
Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[5] Ensure you are using an appropriate ligand-to-palladium ratio.
-
Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, which can contribute to catalyst decomposition.[5]
-
Control Temperature: Excessively high temperatures can accelerate the decomposition of the catalyst.[5] Consider running the reaction at a slightly lower temperature for a longer duration.
Data on Reaction Optimization
The following table summarizes the effect of different reaction parameters on the yield of a model Suzuki-Miyaura cross-coupling reaction between an aryl bromide and phenylboronic acid (generated in situ from this compound).
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 75 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 88 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 82 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 95 |
| 5 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | THF/H₂O | 80 | 91 |
| 6 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 80 | 65 |
| 7 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF/H₂O | 100 | 85 |
This data is representative and illustrates general trends. Optimal conditions will vary depending on the specific substrates used.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (0.35 mmol, provides 1.05 mmol of phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (0.35 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (10 mL) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (0.02 mmol) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. This compound | C18H15B3O3 | CID 72595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of Triphenylboroxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triphenylboroxin. The following information is designed to address common challenges encountered during the purification of this compound products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: The most common impurity is phenylboronic acid . This compound is the trimeric anhydride of phenylboronic acid, and it exists in equilibrium with the acid, especially in the presence of moisture.[1][2] Other potential impurities can arise from the synthesis of the phenylboronic acid precursor, which often involves a Grignard reaction. These can include:
-
Biphenyl : Formed from the coupling of the Grignard reagent.
-
Other organoboranes : Such as diphenylborinic acid or triphenylborane, resulting from multiple additions of the Grignard reagent to the boron source.[3]
-
Unreacted starting materials from the phenylboronic acid synthesis.
Q2: My this compound product appears wet or oily. What is the likely cause and how can I resolve this?
A2: An oily or wet appearance is often due to the presence of residual solvents or byproducts from the synthesis. The primary cause, however, is often the partial hydrolysis of this compound back to phenylboronic acid, which can lower the melting point and affect the crystalline structure. To resolve this, a thorough drying procedure under vacuum is recommended. If the issue persists, purification by recrystallization or column chromatography is necessary to remove the impurities.
Q3: What are the best storage conditions for this compound to prevent degradation?
A3: this compound is sensitive to moisture and can hydrolyze back to phenylboronic acid.[2][4] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator is also recommended for long-term storage.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound is most commonly assessed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) : This is a highly sensitive method for quantifying the purity of boronic acids and their anhydrides.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Melting Point Analysis : A sharp melting point range close to the literature value (around 217-221 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Problem 1: Low yield after recrystallization.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent or solvent mixture. | The ideal solvent for recrystallization should dissolve the this compound well at high temperatures but poorly at room temperature.[10] Experiment with different solvents or solvent mixtures. Good starting points include toluene/hexane or benzene/cyclohexane mixtures.[11] |
| Using too much solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of the product in solution upon cooling, thus reducing the yield.[10] |
| Cooling the solution too quickly. | Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] |
| Premature crystallization during hot filtration. | If hot filtration is necessary to remove insoluble impurities, ensure the solution is not overly saturated and that the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel. |
Problem 2: Product is still impure after recrystallization (as determined by HPLC or NMR).
| Possible Cause | Troubleshooting Step |
| Co-crystallization of impurities. | If the impurities have similar solubility properties to this compound, a single recrystallization may not be sufficient. A second recrystallization or purification by column chromatography may be necessary. |
| Incomplete removal of the mother liquor. | Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent during vacuum filtration to remove any residual mother liquor containing dissolved impurities. |
| Hydrolysis during the purification process. | Use anhydrous solvents and minimize exposure to atmospheric moisture during the recrystallization process to prevent the hydrolysis of this compound to phenylboronic acid. |
Problem 3: Difficulty with column chromatography separation.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase. | The choice of mobile phase is critical for good separation. A good starting point is a non-polar solvent system, with the polarity gradually increased. A mixture of hexanes and ethyl acetate is a common choice for flash chromatography. The ideal mobile phase should give the this compound an Rf value of around 0.3 on a TLC plate. |
| Column overloading. | Using too much crude product for the amount of stationary phase will result in poor separation. A general rule of thumb is to use a stationary phase mass that is 30-100 times the mass of the crude sample. |
| Streaking or tailing of the compound on the column. | This can be caused by the compound being too polar for the chosen mobile phase or interacting too strongly with the stationary phase. Consider using a more polar mobile phase or deactivating the silica gel with a small amount of a basic modifier like triethylamine if the compound is sensitive to the acidic nature of silica. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | - Simple and cost-effective for large quantities. - Can yield highly pure crystalline material. | - Yield can be variable. - May not be effective for removing impurities with similar solubility. | >99% (with optimized conditions) |
| Column Chromatography | - Excellent for separating complex mixtures. - Can isolate multiple components in a single run. | - More time-consuming and requires larger volumes of solvent. - Can be less practical for very large scales. | >99.5% |
| Precipitation/Trituration | - Quick and easy for removing highly soluble or insoluble impurities. | - Generally provides a lower degree of purification than recrystallization or chromatography. | Variable, often used as a preliminary purification step. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing phenylboronic acid and other soluble impurities.
Materials:
-
Crude this compound
-
Anhydrous toluene
-
Anhydrous hexanes
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot anhydrous toluene to dissolve the solid completely. The solution should be heated to reflux.
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Slowly add anhydrous hexanes to the hot toluene solution until the solution becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified this compound crystals under high vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Anhydrous hexanes
-
Anhydrous ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase). Alternatively, for less soluble samples, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes and gradually increasing to 5-10%).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2,4,6-Triphenylboroxin | 3262-89-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Triphenylboroxin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts during the synthesis of triphenylboroxin.
Frequently Asked Questions (FAQs)
Q1: My final this compound product shows signals corresponding to phenylboronic acid in the NMR spectrum. Is this normal?
A1: Yes, this is a common observation. The formation of this compound from phenylboronic acid is a reversible dehydration reaction.[1][2] Even after purification, this compound can hydrolyze back to phenylboronic acid if exposed to moisture from the air or solvents. It is also possible that the initial dehydration reaction did not go to completion.[3] Many applications, such as Suzuki-Miyaura couplings, can tolerate the presence of phenylboronic acid as it often hydrolyzes in situ.[3]
Q2: I synthesized this compound using a Grignard reagent and my product is contaminated with a non-polar impurity. What could it be?
A2: A likely byproduct in Grignard-based syntheses of arylboronic acids is biphenyl.[4] It forms from a coupling reaction between the phenylmagnesium bromide reagent and unreacted bromobenzene.[4][5] This side reaction is often favored by higher temperatures and high concentrations of the aryl halide.[4]
Q3: During the synthesis from a phenyl Grignard reagent and a borate ester, I'm observing byproducts with different boron-phenyl stoichiometries. What are these and why do they form?
A3: When reacting a phenyl Grignard reagent with an alkyl borate, the reaction selectivity can be sensitive to temperature. If the temperature is too high, multiple equivalents of the Grignard reagent can react with the borate ester. This can lead to the formation of diphenyl borinic acid and triphenylborane as byproducts instead of the desired phenylboronic acid (which is then dehydrated to this compound).[6]
Q4: How can I minimize the formation of byproducts during synthesis?
A4:
-
For Dehydration of Phenylboronic Acid: Ensure the reaction is carried out under anhydrous conditions. Using a Dean-Stark apparatus or a dehydrating agent can help drive the equilibrium towards this compound.[2] Store the final product in a desiccator to prevent hydrolysis.
-
For Grignard-based Synthesis: Maintain strict temperature control, typically at low temperatures (-60 °C or below) during the addition of the Grignard reagent to the borate ester to improve selectivity.[6] Slow, controlled addition of reagents can also help prevent temperature spikes and reduce the formation of biphenyl.[4]
Troubleshooting Guide: Byproduct Identification
When unexpected results occur, a systematic approach to identifying byproducts is crucial. The following table summarizes common byproducts and their analytical signatures.
| Byproduct Name | Common Synthesis Route | Identification Method | Key Analytical Signature |
| Phenylboronic Acid | Dehydration or Grignard | ¹H NMR, ¹¹B NMR, HPLC | Broad singlet for -B(OH)₂ protons in ¹H NMR; distinct peak from this compound in ¹¹B NMR and HPLC. |
| Biphenyl | Grignard | GC-MS, ¹H NMR, TLC | Molecular ion peak at m/z 154 in MS; characteristic aromatic signals in ¹H NMR; less polar than this compound on TLC. |
| Triphenylborane | Grignard | ¹¹B NMR, GC-MS | A different chemical shift in ¹¹B NMR compared to this compound; Molecular ion at m/z 242. |
| Benzene | Grignard | GC-MS | Results from the Grignard reagent being quenched by trace amounts of water.[7] Identified by its characteristic mass spectrum and low boiling point. |
Analytical Techniques for Purity Assessment
Choosing the right analytical method is key to identifying and quantifying impurities.
| Analytical Technique | Purpose | Advantages | Limitations |
| NMR Spectroscopy | Structural elucidation of the main product and impurities.[8] | Provides detailed structural information; non-destructive.[9] ¹¹B NMR is specific for boron-containing species. | Lower sensitivity compared to MS; may require higher concentrations for impurity detection. |
| Mass Spectrometry (MS) | Identification of unknown impurities by molecular weight and fragmentation.[9] | High sensitivity; can be coupled with GC or LC for separation and analysis of complex mixtures.[10] | Destructive technique; may not distinguish between isomers without fragmentation analysis. |
| HPLC | Separation and quantification of this compound and non-volatile byproducts.[11] | Excellent for purity assessment and quantification; fractions can be collected for further analysis. | Requires development of a suitable method (column, mobile phase). |
| GC-MS | Separation and identification of volatile and semi-volatile byproducts.[12] | Ideal for identifying low boiling point impurities like benzene and biphenyl. | Not suitable for non-volatile compounds like phenylboronic acid or this compound without derivatization. |
Experimental Protocols
Protocol 1: Purity Analysis by ¹H and ¹¹B NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for the characteristic multiplets of the phenyl groups. The presence of a broad singlet between 7-9 ppm in DMSO-d₆ may indicate the B(OH)₂ protons of residual phenylboronic acid.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. This compound and phenylboronic acid will have distinct chemical shifts, allowing for their differentiation and relative quantification.
-
Data Analysis: Integrate the peaks corresponding to this compound and any identified impurities to estimate their relative molar ratios.
Protocol 2: Byproduct Identification by GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to a temperature of 250 °C with an appropriate split ratio.
-
Column: Use a standard non-polar column (e.g., HP-5MS).
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Analyze the resulting chromatogram to separate components. Identify volatile byproducts like benzene and biphenyl by comparing their mass spectra with library databases (e.g., NIST).
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if absolute quantification is needed.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% TFA or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where phenyl-containing compounds absorb (e.g., 254 nm).
-
-
Analysis: Inject the sample. The peak area of this compound relative to the total area of all peaks can be used to determine its percentage purity. Compare retention times with known standards of potential impurities like phenylboronic acid for confirmation.
Visual Guides
Caption: Troubleshooting logic for identifying byproducts based on the synthesis route.
Caption: Experimental workflow for the separation and identification of unknown byproducts.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 8. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Chromatographic methods for the detection, purification and separation of Dendrimers | Scholar: National School of Leadership [jconsortium.com]
- 12. agilent.com [agilent.com]
strategies to increase the efficiency of Triphenylboroxin catalysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving triphenylboroxin catalysis.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Low or no yield in a this compound-mediated Suzuki-Miyaura cross-coupling reaction is a common issue. Systematically investigating the following potential causes can help identify and resolve the problem.
Q: My Suzuki-Miyaura reaction is giving a low yield. What are the first things I should check?
A: Start by verifying the integrity of your reagents and the reaction setup.
-
Reagent Quality:
-
This compound: this compound can hydrolyze to phenylboronic acid in the presence of moisture. While phenylboronic acid is also a competent coupling partner, the equilibrium between the two can affect reaction kinetics. Ensure your this compound is stored under anhydrous conditions.
-
Aryl Halide: Confirm the purity of your aryl halide. Impurities can inhibit the catalyst. The reactivity order is generally I > Br > OTf >> Cl.
-
Palladium Catalyst: Ensure the palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, has not decomposed. Older catalysts can lose activity.
-
Base: The choice and quality of the base are critical. Ensure it is anhydrous if the reaction is sensitive to water.
-
Solvent: Use anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions.
-
-
Reaction Conditions:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[1] Ensure the reaction is set up under a properly maintained inert atmosphere (argon or nitrogen). Inadequate degassing of the solvent is a frequent cause of failure.[1]
-
Temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature, a moderate increase may improve the rate. However, excessive heat can lead to catalyst decomposition.[1]
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.[1]
-
Q: I suspect my palladium catalyst is being deactivated. What are the common causes and solutions?
A: Catalyst deactivation is a primary cause of low yields. Here are common deactivation pathways and how to mitigate them:
-
Oxidation: The active Pd(0) species can be oxidized to inactive Pd(II) by oxygen.
-
Solution: Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.[1]
-
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation.
-
Solution: Use high-purity ligands and handle them under an inert atmosphere.
-
-
Formation of Palladium Black: Agglomeration of the palladium catalyst into an inactive black precipitate can occur.
-
Solution: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) to keep the palladium center coordinatively saturated and soluble.[1]
-
-
Poisoning: Impurities in the starting materials or solvents, particularly those containing sulfur or phosphorus, can act as catalyst poisons.
-
Solution: Purify all reagents and solvents before use.
-
Q: Could the choice of base be the issue in my Suzuki-Miyaura reaction?
A: Yes, the base is crucial for activating the boronic acid species for transmetalation. The effectiveness of a base depends on the specific substrates and solvent system.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and often effective. Cesium carbonate is often found to be superior for challenging couplings.[2]
-
Organic Bases: In some cases, organic bases like triethylamine (Et₃N) can be used, but they are generally less effective in this context.
-
Strength and Solubility: A base that is too weak may not facilitate the formation of the reactive boronate species. The solubility of the base in the reaction medium is also important for its effectiveness.
Issue 2: Challenges in this compound-Mediated Amidation
This compound can catalyze the direct amidation of carboxylic acids and amines. However, the efficiency can be substrate-dependent.
Q: My direct amidation reaction using this compound as a catalyst is not working well. What are the likely problems?
A: Direct amidation reactions are equilibrium-driven, so water removal is critical. Additionally, the electronic properties of both the carboxylic acid and the amine play a significant role.
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Water Removal: The reaction produces water as a byproduct, which can inhibit the reaction.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, add molecular sieves to the reaction mixture.[3]
-
-
Substrate Reactivity:
-
Poorly Nucleophilic Amines: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less reactive. These reactions may require higher temperatures or longer reaction times.[4]
-
Coordinating Substrates: Substrates with coordinating groups, such as 2-aminopyridine, can chelate to the boron center and inhibit catalysis. This is because 2-aminopyridine can stabilize the inactive boroxine form.[5]
-
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Catalyst Deactivation: In the context of amidation, the formation of unreactive complexes between the boronic acid/boroxine and the amine or carboxylic acid can be a form of deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using this compound over phenylboronic acid in Suzuki-Miyaura couplings?
A1: this compound is the anhydrous trimer of phenylboronic acid. While they are often used interchangeably as they exist in equilibrium in the presence of water, this compound can offer advantages in reactions that are sensitive to water. It is also more stable for long-term storage. However, for many standard Suzuki-Miyaura couplings, phenylboronic acid is equally effective and may be more readily available.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a common side reaction where the boronic acid or boroxine group is replaced by a hydrogen atom from the solvent or trace water. This leads to the formation of an undesired arene byproduct and consumption of the boron reagent.
-
Minimization Strategies:
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Use anhydrous reaction conditions.
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Employ boronic esters (e.g., pinacol esters) which are generally more stable to protodeboronation.
-
Carefully select the base and solvent system, as some combinations can accelerate this side reaction.
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Q3: Can I regenerate and reuse the palladium catalyst after a reaction involving this compound?
A3: Recovering the palladium catalyst is economically and environmentally beneficial. While in-situ regeneration is challenging, the palladium can be recovered from the reaction mixture.
-
Recovery Protocol:
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After the reaction, acidify the mixture with an aqueous acid (e.g., 1 M HCl) to neutralize the base.
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The palladium will likely precipitate or be in the aqueous phase.
-
Separate the organic and aqueous layers.
-
The palladium can be isolated from the aqueous layer and any precipitated solids. This recovered palladium can then be processed by specialized reclamation companies.
-
Q4: What are common side reactions to be aware of in this compound-catalyzed Suzuki-Miyaura couplings?
A4: Besides protodeboronation, another common side reaction is homocoupling, where two molecules of the boronic acid/boroxine couple to form a biaryl byproduct. This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to minimize homocoupling.[1]
Quantitative Data
The efficiency of this compound-catalyzed reactions is highly dependent on the reaction conditions. The following tables summarize the effects of different parameters on the yield of Suzuki-Miyaura coupling reactions.
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of 2-halo-1-methyl-1H-imidazo[4,5-b]pyridine with Trimethylboroxine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 65 |
| 2 | K₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 72 |
| 3 | Cs₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 85 |
| 4 | K₃PO₄ | DME/H₂O (4:1) | 85 | 12 | 78 |
| 5 | Et₃N | DME/H₂O (4:1) | 85 | 12 | 45 |
Data extracted from a study on the synthesis of mutagenic heterocyclic amines.[6]
Table 2: Optimization of Reaction Conditions for Suzuki Coupling of Iodobenzene and Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄·3H₂O | Dioxane | 60 | No Product |
| 2 | K₃PO₄·3H₂O | Toluene | 60 | 45.6 |
| 3 | K₃PO₄·3H₂O | Methanol | 60 | 78.9 |
| 4 | K₃PO₄·3H₂O | Ethanol | 60 | 73.4 |
| 5 | NaOH | Methanol/H₂O (3:2) | 60 | 96.3 |
| 6 | KOH | Methanol/H₂O (3:2) | 60 | 94.2 |
| 7 | K₂CO₃ | Methanol/H₂O (3:2) | 60 | 95.8 |
Adapted from studies on Suzuki-Miyaura coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (0.4 mmol, 1.2 equiv of phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for this compound-Catalyzed Direct Amidation
This protocol describes a general method for the direct amidation of a carboxylic acid and an amine using a boronic acid catalyst, which can be adapted for this compound.
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound (0.033 mmol, 10 mol% as boronic acid)
-
Solvent (e.g., Toluene or xylene, 5 mL)
-
Molecular sieves (4 Å)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a Dean-Stark trap filled with the reaction solvent and molecular sieves, add the carboxylic acid, amine, and this compound.
-
Add the solvent to the flask.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: Managing the Air and Moisture Sensitivity of Triphenylboroxin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling, storage, and use of triphenylboroxin, a versatile reagent in organic synthesis that is notably sensitive to air and moisture. Adherence to the protocols and troubleshooting advice outlined below is critical to ensure the integrity of the material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to air and moisture?
This compound, also known as benzeneboronic anhydride, is the cyclic anhydride of phenylboronic acid.[1][2][3] Its sensitivity stems from the electrophilic nature of the boron atoms in the boroxine ring. In the presence of water, the B-O-B bonds are susceptible to hydrolysis, leading to the decomposition of the trimer back to three molecules of phenylboronic acid.[1][4][5] This degradation can significantly impact reaction stoichiometry and yield.
Q2: How can I visually identify degraded this compound?
Fresh, high-purity this compound is typically a white, crystalline solid.[6][7] Signs of degradation due to moisture exposure include a change in appearance from a crystalline solid to a clumpy or sticky powder. In more advanced stages of hydrolysis, the material may appear wet or oily.
Q3: What are the primary degradation products of this compound?
The primary degradation product of this compound upon exposure to moisture is phenylboronic acid.[1][8] In some cases, further decomposition of phenylboronic acid can occur, especially under harsh conditions, leading to the formation of benzene through protodeboronation.
Q4: Can I use this compound that has been partially hydrolyzed?
Using partially hydrolyzed this compound is generally not recommended. The presence of phenylboronic acid alters the stoichiometry of the reagent, which can lead to inconsistent and unpredictable results in sensitive reactions like Suzuki-Miyaura cross-couplings. It is always best to use fresh or properly stored this compound.
Q5: How does the solvent choice affect the stability of this compound?
The equilibrium between this compound and phenylboronic acid is solvent-dependent.[9] Solvents that can act as hydrogen bond acceptors can favor the hydrolysis of the boroxine ring.[9] Therefore, using anhydrous, non-protic solvents is crucial for maintaining the integrity of this compound in solution.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or no reaction yield | Degradation of this compound: The reagent may have been exposed to air and moisture, leading to hydrolysis to phenylboronic acid. | - Use fresh this compound from a newly opened container. - Ensure all handling procedures are performed under a strict inert atmosphere (see Experimental Protocols). - Verify the purity of the this compound using analytical techniques such as NMR spectroscopy. |
| Incomplete dissolution: this compound may not be fully dissolved in the reaction solvent. | - Choose an appropriate anhydrous solvent in which this compound is soluble. - Gently warm the mixture under an inert atmosphere to aid dissolution, being mindful of the thermal stability of other reaction components. | |
| Inconsistent reaction results | Variable water content: Trace amounts of water in the reaction can lead to inconsistent levels of this compound hydrolysis. | - Use rigorously dried solvents and reagents. - Dry all glassware in an oven and cool under a stream of inert gas before use. |
| Formation of side products (e.g., homocoupling) | Presence of excess phenylboronic acid: Hydrolyzed this compound can lead to an excess of the boronic acid, which can participate in side reactions. | - Use high-purity, anhydrous this compound. - Optimize reaction conditions (catalyst, base, temperature) to favor the desired cross-coupling over homocoupling. |
| Difficulty in product purification | Presence of residual boron-containing species: Phenylboronic acid and other boron-containing byproducts can complicate the purification of the desired product. | - Perform an aqueous basic wash (e.g., with dilute NaOH) during the workup to extract the acidic phenylboronic acid.[8] - Consider using a purification method specifically designed to remove boronic acid residues. |
Quantitative Data on this compound Stability
| Parameter | Effect on Stability | Recommendation |
| Moisture/Humidity | High humidity accelerates hydrolysis to phenylboronic acid.[1] | Store in a desiccator over a strong drying agent (e.g., P₂O₅) or in a glovebox. |
| Temperature | High temperatures can promote degradation. This compound has a melting point of approximately 217-221 °C.[7] | Store at room temperature or as recommended by the supplier, away from direct heat sources.[10] |
| Solvent | Protic solvents and those that are strong hydrogen bond acceptors can shift the equilibrium towards phenylboronic acid.[9] | Use anhydrous, non-protic solvents for reactions. |
| Air (Oxygen) | While the primary sensitivity is to moisture, prolonged exposure to air is not recommended for any high-purity reagent. | Handle under an inert atmosphere of nitrogen or argon. |
Experimental Protocols
Protocol 1: Handling and Dispensing Solid this compound
This protocol outlines the procedure for safely handling and weighing this compound while minimizing exposure to air and moisture.
Workflow for Handling Solid this compound
Caption: Workflow for handling solid this compound.
Methodology:
-
Preparation: All operations should be performed in a glovebox or using a Schlenk line under a positive pressure of dry nitrogen or argon.
-
Glassware: Use oven-dried glassware that has been cooled to room temperature under a stream of inert gas.
-
Weighing:
-
Tare a clean, dry vial with a screw cap on a balance.
-
Inside the inert atmosphere, quickly transfer the desired amount of this compound to the tared vial and securely cap it.
-
If a glovebox is not available, maintain a positive flow of inert gas over the balance and the solid during weighing.
-
-
Transfer to Reaction Vessel:
-
Under a positive flow of inert gas, quickly uncap the vial and add the this compound to the reaction flask.
-
Immediately seal the reaction flask with a rubber septum.
-
Protocol 2: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a stock solution of this compound for use in reactions.
Workflow for Preparing a this compound Stock Solution
Caption: Workflow for preparing a this compound stock solution.
Methodology:
-
Reagent and Glassware Preparation: Follow steps 1-3 of Protocol 1 to weigh the desired amount of this compound into a dry reaction flask equipped with a magnetic stir bar and sealed with a rubber septum.
-
Solvent Addition:
-
Use a dry, gas-tight syringe to draw up the required volume of anhydrous solvent.
-
Pierce the septum of the reaction flask and slowly add the solvent to the solid this compound while stirring.
-
-
Dissolution: Continue stirring the mixture under a positive pressure of inert gas until all the solid has dissolved.
-
Storage: The resulting solution should be used immediately or stored for a short period under an inert atmosphere in a tightly sealed container.
Protocol 3: Monitoring this compound Degradation by ¹H NMR Spectroscopy
This protocol provides a method for assessing the purity of this compound and detecting its hydrolysis to phenylboronic acid.
Logical Flow for NMR-Based Degradation Monitoring
Caption: Logical flow for monitoring this compound degradation by NMR.
Methodology:
-
Sample Preparation: In a glovebox or under a stream of inert gas, dissolve a small amount (5-10 mg) of the this compound sample in an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
Spectral Analysis:
-
This compound: Look for the characteristic multiplets in the aromatic region, typically between δ 7.2 and 8.2 ppm.
-
Phenylboronic Acid: The presence of phenylboronic acid will be indicated by distinct signals in the aromatic region, often at slightly different chemical shifts than this compound. A broad singlet corresponding to the B(OH)₂ protons may also be observed, although its position can be variable and it may exchange with residual water.
-
-
Quantification: The relative ratio of this compound to phenylboronic acid can be estimated by integrating the respective aromatic proton signals.
Note: ¹¹B NMR spectroscopy can also be a powerful tool for characterizing boroxine derivatives.[11][12][13] Triphenylboroxine typically shows a signal around 33 ppm.[13]
By following these guidelines, researchers can effectively manage the air and moisture sensitivity of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C18H15B3O3 | CID 72595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. 2,4,6-Triphenylboroxin | 3262-89-3 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. 2,4,6-Triphenylboroxin | 3262-89-3 | DAA26289 | Biosynth [biosynth.com]
- 11. benchchem.com [benchchem.com]
- 12. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]
troubleshooting common issues in Triphenylboroxin reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Triphenylboroxin. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Low or No Product Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: My Suzuki-Miyaura reaction using this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling reaction with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Hydrolysis of this compound: this compound is susceptible to hydrolysis, converting it to phenylboronic acid, which can affect the reaction stoichiometry.[1][2]
-
Solution: Ensure you are using anhydrous solvents and reagents. If the reaction requires an aqueous base, minimize the amount of water and consider that the active reagent is likely phenylboronic acid.
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to an inactive Pd(II) state, or the catalyst can decompose.[3][4]
-
Solution: Thoroughly degas your solvents and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[3] Use fresh, high-purity palladium catalysts.
-
-
Ligand Oxidation or Inappropriate Choice: Phosphine ligands are prone to oxidation by trace amounts of air, rendering them ineffective. The chosen ligand may also not be suitable for your specific substrates.[3][4]
-
Ineffective Base: The base is crucial for the transmetalation step. Its strength, solubility, and purity can significantly impact the reaction.[3][4]
-
Solution: Ensure the base is finely powdered and dry. Consider screening different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The choice of base can be solvent-dependent.
-
-
Sub-optimal Reaction Temperature: Many Suzuki couplings require heating to proceed at an adequate rate.[3][4]
-
Solution: If the reaction is sluggish at a lower temperature, cautiously increase it. However, excessive heat can lead to catalyst decomposition.[3]
-
Below is a troubleshooting workflow to diagnose low-yield issues:
References
Technical Support Center: Triphenylboroxin Stabilization
Welcome to the technical support center for Triphenylboroxin (TPB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound is the cyclic trimer anhydride of phenylboronic acid (PBA).[1][2] It is a six-membered ring with alternating boron and oxygen atoms, each boron atom being substituted with a phenyl group.[3] Its stability is a primary concern because it readily hydrolyzes back to phenylboronic acid in the presence of water.[3][4] This equilibrium can affect reaction stoichiometry, purity analysis, and the reproducibility of experiments.[5]
Q2: What is the relationship between Phenylboronic Acid (PBA) and this compound (TPB)?
A: Phenylboronic acid and this compound exist in a reversible equilibrium. Three molecules of PBA can undergo dehydration (loss of three water molecules) to form one molecule of TPB.[2][6] This reaction is influenced by factors such as solvent, temperature, and the presence of water.[5][7] In many organic solvents, both species will be present.[7]
Q3: Can I use a sample containing both Phenylboronic Acid and this compound in my Suzuki-Miyaura coupling reaction?
A: Yes, in many cases, this is acceptable. This compound can be an effective reagent in Suzuki-Miyaura couplings as it can hydrolyze in situ back to the active phenylboronic acid, especially when the reaction conditions involve water.[8] However, if your reaction is strictly anhydrous, the boroxine may be the primary reactive species, and reaction outcomes might differ.[8] It's common to find that even well-purified samples of one form contain traces of the other due to the dynamic equilibrium.[8]
Q4: How do different solvents affect the stability of this compound?
A: The solvent plays a critical role in the position of the equilibrium between phenylboronic acid and this compound.[5] In non-polar, aprotic solvents like chloroform, the equilibrium may favor the boroxine, whereas in polar, protic, or coordinating solvents like THF or those containing water, the equilibrium shifts significantly towards the boronic acid.[7][9] The hydrogen-bond acceptor properties of the solvent strongly influence the hydrolytic equilibrium.[5]
Troubleshooting Guide
Problem 1: My this compound sample shows the presence of Phenylboronic Acid upon analysis (e.g., by NMR).
| Possible Cause | Solution |
| Hydrolysis: The sample has been exposed to atmospheric moisture or residual water in the solvent. | Store this compound under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents for dissolution. Consider storing it in a desiccator.[10] |
| Solvent-Dependent Equilibrium: The solvent used for analysis (e.g., THF-d8, Acetone-d6) promotes the formation of the boronic acid.[7] | Use a non-coordinating, anhydrous solvent for analysis, such as Chloroform-d (CDCl₃), to better reflect the solid-state composition. Be aware that some equilibrium shift is often unavoidable. |
| Incomplete Dehydration: The initial synthesis or dehydration process to form the boroxine was incomplete. | To convert phenylboronic acid to this compound, use azeotropic distillation with a solvent like toluene to remove water, or heat the sample under vacuum.[1][2] |
Problem 2: My Suzuki-Miyaura coupling reaction using this compound is sluggish or has a low yield.
| Possible Cause | Solution |
| Catalyst Deactivation: Oxygen in the reaction mixture can oxidize and deactivate the Pd(0) catalyst.[11] | Ensure the reaction setup is thoroughly degassed using methods like the freeze-pump-thaw technique or by bubbling an inert gas (argon/nitrogen) through the solvent and reaction mixture.[11] |
| Insufficient Water for in situ Hydrolysis: If the reaction is run under strictly anhydrous conditions, the regeneration of the boronic acid from the boroxine may be too slow. | Add a small amount of water (e.g., a few equivalents) to the reaction mixture. Many Suzuki protocols perform better in biphasic systems (e.g., Toluene/water) or with aqueous bases. |
| Suboptimal Base or Solvent: The chosen base or solvent may not be effective for the specific substrates. | Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is of high purity and appropriate strength. The solvent (e.g., Dioxane, THF, Toluene, DMF) should be chosen based on substrate solubility and reaction temperature.[11] |
| Formation of Side Products: Homocoupling of the boroxine can occur, especially in the presence of oxygen.[11] | Improve degassing procedures. Starting with a Pd(0) source like Pd(PPh₃)₄ instead of a Pd(II) precatalyst can sometimes reduce homocoupling.[11] |
Quantitative Data: Solvent Effect on Equilibrium
The equilibrium between Phenylboronic Acid (PBA) and this compound (TPB) is highly dependent on the solvent. The equilibrium constant (K) for the reaction 3 PhB(OH)₂ ⇌ (PhBO)₃ + 3 H₂O is influenced by the solvent's ability to solvate water and interact with the boron species.
| Solvent | Equilibrium Constant (K) [M⁻²] | Observation | Reference |
| Chloroform-d (CDCl₃) | 0.32 | Both acid and boroxine are present in comparable concentrations at equilibrium. | [7] |
| THF-d8 | 1.60 x 10⁻⁵ | The equilibrium is almost completely shifted towards the boronic acid. | [7] |
Experimental Protocols
Protocol 1: Monitoring this compound Stability by ¹H NMR Spectroscopy
This protocol describes a general method to monitor the equilibrium between this compound and Phenylboronic Acid in a given solvent.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
In a glovebox or under an inert atmosphere, dissolve the sample in 0.6 mL of the desired anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Seal the NMR tube securely.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key signals to observe:
-
Phenylboronic Acid: A broad singlet for the B(OH)₂ protons (typically δ 4.5-6.5 ppm, highly dependent on concentration and solvent) and distinct aromatic signals.
-
This compound: Aromatic signals that are slightly shifted compared to the boronic acid. The B(OH)₂ signal will be absent.
-
-
-
Analysis:
-
Integrate the distinct aromatic signals corresponding to both the boronic acid and the boroxine.
-
Calculate the molar ratio of the two species to determine the position of the equilibrium in that specific solvent and concentration.
-
To test hydrostability, a known amount of D₂O can be added, and the change in the species ratio can be monitored over time by acquiring subsequent spectra.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction using this compound.
-
Reagent Preparation:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (0.34 mmol, 1.02 equiv of boronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent System (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, 5 mL)
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
-
Execution and Workup:
-
Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Equilibrium between Phenylboronic Acid and this compound.
Caption: Troubleshooting workflow for Suzuki coupling with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,4,6-Triphenylboroxin | 3262-89-3 | DAA26289 | Biosynth [biosynth.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Triphenylboroxin-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities on reactions catalyzed by triphenylboroxin. The information is designed to help you diagnose and resolve common issues encountered during your experiments, leading to improved reaction outcomes.
Section 1: Frequently Asked questions (FAQs)
Q1: My this compound-catalyzed reaction is showing low or no yield. What are the likely causes related to the catalyst?
A1: Low or no yield in this compound-catalyzed reactions can often be attributed to catalyst deactivation or inhibition. The most common culprits are impurities such as water, residual starting materials from the synthesis of this compound (like phenylboronic acid), and residual solvents. These impurities can interfere with the catalytic cycle, leading to reduced efficiency.
Q2: How does water affect this compound and the catalytic reaction?
A2: this compound is the anhydride of phenylboronic acid and is susceptible to hydrolysis. In the presence of water, this compound can revert to phenylboronic acid.[1] While phenylboronic acid itself can be a catalyst in some reactions, the change in the active catalytic species can alter the reaction kinetics and overall efficiency. Furthermore, water can affect the stability of other reagents in the reaction and interact with intermediates in the catalytic cycle, potentially leading to lower yields.
Q3: Can residual phenylboronic acid from the this compound synthesis impact my reaction?
A3: Yes. While this compound is in equilibrium with phenylboronic acid in the presence of any moisture, having a high initial concentration of phenylboronic acid as an impurity can be problematic. In some reactions, such as direct amidation, boronic acids can form unreactive complexes with reactants or be inhibited by other components like excess carboxylic acid, thereby reducing the catalytic activity.[2]
Q4: What is the impact of residual solvents on this compound-catalyzed reactions?
A4: Residual solvents from the synthesis and purification of this compound can negatively impact your reaction. Protic solvents (e.g., alcohols) can react with the catalyst or intermediates. Other solvents might act as catalyst poisons, even in trace amounts, by coordinating to the active catalytic species and preventing substrate binding. The specific impact depends on the solvent and the reaction type.
Q5: My reaction is producing unexpected side products. Could impurities in the this compound be the cause?
A5: It is possible. Impurities in the catalyst can sometimes catalyze alternative reaction pathways, leading to the formation of undesired side products. For instance, in Suzuki-Miyaura coupling reactions, impurities can promote homocoupling of the boronic acid starting material.[3]
Q6: How should I store this compound to minimize impurity-related issues?
A6: this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.
Q7: Is it possible to regenerate a deactivated this compound catalyst?
A7: If deactivation is due to hydrolysis (conversion to phenylboronic acid), the this compound can often be reformed by removing water. This can be achieved by azeotropic distillation with a suitable solvent like toluene. For other forms of deactivation, regeneration may be more complex and might require purification of the catalyst.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues in this compound-catalyzed reactions.
| Observed Problem | Potential Cause (Impurity-Related) | Troubleshooting Steps |
| Low or No Reaction Conversion | Water Contamination: Hydrolysis of this compound to phenylboronic acid, which may be a less active catalyst or prone to forming inhibitory complexes.[1] | 1. Dry the Catalyst: Before use, dry the this compound under high vacuum. 2. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. 3. Add a Drying Agent: Consider adding activated molecular sieves (3Å or 4Å) to the reaction mixture.[4] |
| Residual Phenylboronic Acid: High initial concentration of phenylboronic acid may lead to the formation of unreactive species.[2] | 1. Purify the Catalyst: Recrystallize the this compound to remove excess phenylboronic acid. 2. Optimize Reaction Conditions: Adjust stoichiometry and reaction time to favor the desired catalytic cycle. | |
| Residual Solvents: Protic or coordinating solvents from catalyst synthesis may be present. | 1. Dry the Catalyst: Dry the this compound under high vacuum to remove volatile organic impurities. 2. Source a High-Purity Catalyst: If possible, obtain this compound from a reputable supplier with detailed purity specifications. | |
| Formation of Side Products (e.g., Homocoupling in Suzuki Reactions) | Presence of Oxygen and Water: These can lead to oxidative homocoupling of boronic acid species.[3] | 1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. |
| Inconsistent Reaction Rates or Yields | Variable Purity of Catalyst Batches: Different batches of this compound may contain varying levels of impurities. | 1. Analyze Catalyst Purity: If possible, analyze the purity of each new batch of this compound (see Section 4 for protocols). 2. Standardize Catalyst Handling: Implement a standard procedure for drying and handling the catalyst before each reaction. |
Section 3: Experimental Protocols
Protocol 1: Drying of this compound to Remove Trace Water
This protocol describes the azeotropic removal of water from this compound.
Materials:
-
This compound
-
Toluene (anhydrous)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum line
Procedure:
-
Place the this compound in a round-bottom flask.
-
Add a sufficient amount of anhydrous toluene to dissolve the solid.
-
Remove the toluene by rotary evaporation. The toluene will form an azeotrope with water, effectively removing it.[5]
-
Repeat the process of adding and removing anhydrous toluene two more times to ensure complete removal of water.
-
After the final evaporation, place the flask on a high-vacuum line for at least one hour to remove any remaining traces of solvent and water.
-
Store the dried this compound under an inert atmosphere.
Protocol 2: Quantification of Water in this compound by ¹H NMR Spectroscopy
This protocol provides a method to estimate the water content in a this compound sample using ¹H NMR.[6][7][8]
Materials:
-
This compound sample
-
Anhydrous NMR solvent (e.g., DMSO-d₆)
-
Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)
-
NMR tube
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of anhydrous NMR solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 value) to allow for full relaxation of all protons.
-
Integrate the peak corresponding to water and a well-resolved peak from the internal standard.
-
Calculate the molar ratio of water to the internal standard. From this, the weight percentage of water in the original this compound sample can be determined.
Note: The chemical shift of water can vary depending on the solvent and temperature.
Protocol 3: Analysis of Organic Impurities in this compound by GC-MS
This protocol outlines a general procedure for the analysis of volatile and semi-volatile organic impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11][12]
Materials:
-
This compound sample
-
High-purity solvent for sample dilution (e.g., dichloromethane or methanol)
-
GC-MS instrument
Procedure:
-
Prepare a solution of the this compound sample in the chosen solvent at a known concentration.
-
Inject a small volume of the solution into the GC-MS.
-
Run a suitable temperature program to separate the components of the mixture based on their boiling points and interactions with the GC column.
-
The mass spectrometer will fragment the eluting compounds, providing a mass spectrum for each.
-
Identify impurities by comparing their mass spectra to a library of known compounds (e.g., NIST database).
-
Quantification can be performed by creating a calibration curve with known standards of suspected impurities.
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in this compound-Catalyzed Reactions
Diagram 2: Impact of Water on this compound Catalytic System
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]
- 5. How To [chem.rochester.edu]
- 6. uef.fi [uef.fi]
- 7. Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 11. sfera.unife.it [sfera.unife.it]
- 12. nelsonlabs.com [nelsonlabs.com]
Validation & Comparative
A Head-to-Head Battle in Suzuki Coupling: Triphenylboroxin vs. Phenylboronic Acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. Central to this reaction is the choice of the organoboron reagent. This guide provides an in-depth, objective comparison of two common phenylating agents: triphenylboroxin and phenylboronic acid, supported by experimental data to inform reagent selection in research and development.
At a Glance: A Trade-off Between Stability and Reactivity
Phenylboronic acid is a widely used reagent in Suzuki couplings due to its commercial availability and generally high reactivity. However, it is susceptible to dehydration, leading to the formation of its cyclic anhydride, this compound. This inherent instability can present challenges in handling, storage, and achieving reproducible results. This compound, on the other hand, offers enhanced stability but its performance in Suzuki couplings can vary depending on the reaction conditions.
Performance Comparison: A Data-Driven Analysis
While direct head-to-head comparative studies across a wide range of substrates are not extensively documented in single publications, analysis of available data provides valuable insights into the performance of each reagent.
Table 1: Comparison of Yields in the Suzuki Coupling of Aryl Halides with Phenylboronic Acid and Triphenylboroxine Analogs
| Entry | Aryl Halide | Boron Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylboronic Acid | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | - | 96 | [1] |
| 2 | 4-Nitrobromobenzene | Phenylboronic Acid | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | - | 97 | [1] |
| 3 | 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | - | 82 | [1] |
| 4 | 2-Halo-1-methyl-1H-imidazo[4,5-b]pyridine | Trimethylboroxine | - | Cs₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 85 | [2] |
| 5 | 2-Halo-1-methyl-1H-imidazo[4,5-b]pyridine | Trimethylboroxine | - | K₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 72 | [2] |
| 6 | Aryl Halides | Trimethylboroxine | Palladium-catalyzed | - | DMF, 1,4-dioxane, or aqueous 1,4-dioxane | 115-120 | 6-71 | 40-90 | [3] |
Note: The data for trimethylboroxine is presented as an analog to this compound to illustrate the performance of boroxines in Suzuki coupling reactions.
Kinetic studies have suggested that electron-deficient boroxines can lead to an increased rate of transmetalation compared to the corresponding boronic acid. This indicates that under certain conditions, this compound could offer advantages in terms of reaction speed.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful and comparable outcomes in Suzuki coupling reactions.
Experimental Protocol for Suzuki Coupling Using Phenylboronic Acid
This protocol is a representative example for the coupling of an aryl bromide with phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir. The reaction progress should be monitored by an appropriate technique such as TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol for Suzuki-Miyaura Type Coupling Reaction Using a Triphenylborane-Pyridine Complex
This protocol describes the coupling of aryl halides using a triphenylborane-pyridine complex, which serves as a surrogate for this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Triphenylborane-pyridine complex (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., DMF or 1,4-dioxane)
Procedure:
-
In a reaction vessel, combine the aryl halide, triphenylborane-pyridine complex, palladium(II) acetate, and cesium carbonate.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50°C or 80°C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
After cooling to room temperature, perform a standard aqueous workup.
-
The product can be isolated and purified by column chromatography.[4]
Reaction Mechanisms and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The choice of the boron reagent influences the transmetalation step.
Caption: General workflow of the Suzuki-Miyaura coupling reaction.
The catalytic cycle begins with the oxidative addition of an aryl halide to the Pd(0) catalyst. The subsequent crucial transmetalation step involves the transfer of the phenyl group from the boron reagent to the palladium center. Both phenylboronic acid and this compound (or its derivatives) can serve as the source of the phenyl group in this step. The cycle concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Conclusion and Recommendations
The choice between this compound and phenylboronic acid in Suzuki-Miyaura coupling is nuanced and depends on the specific requirements of the synthesis.
-
Phenylboronic acid is generally more reactive and is a suitable choice for a wide range of applications, especially when used fresh or from a reliable source. Its primary drawback is its propensity to dehydrate to this compound upon storage, which can affect stoichiometry and reproducibility.
-
This compound offers superior stability, making it an excellent alternative for applications where long-term storage and handling are critical. In some cases, particularly with electron-deficient systems, boroxines may offer enhanced reaction rates. However, it is important to note that three moles of the aryl halide are required to react with one mole of this compound to transfer all three phenyl groups.
For routine and exploratory synthesis, phenylboronic acid remains a convenient and effective choice. For process development, large-scale synthesis, and applications demanding high reproducibility and reagent stability, this compound presents a compelling alternative that can lead to more consistent results. Researchers should consider the specific substrate, desired reaction kinetics, and practical handling requirements when selecting the optimal boron reagent for their Suzuki-Miyaura coupling reactions.
References
A Comparative Guide to Analytical Methods for Validating Triphenylboroxin Reaction Success
For researchers, scientists, and professionals in drug development, the successful synthesis and subsequent use of reagents like Triphenylboroxin are critical. This compound, the cyclic anhydride of phenylboronic acid, is a key intermediate and reagent, notably in Suzuki-Miyaura cross-coupling reactions. Validating its formation from phenylboronic acid or its consumption in a downstream reaction requires robust, accurate, and efficient analytical methods. This guide provides an objective comparison of common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
Comparison of Primary Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, real-time monitoring, or structural confirmation. The following table summarizes the key performance characteristics of the most common techniques used to monitor this compound reactions.
| Analytical Method | Principle | Information Provided | Key Performance Metrics | Best For |
| NMR Spectroscopy (¹H, ¹¹B) | Measures the magnetic properties of atomic nuclei. ¹¹B NMR is highly specific for boron-containing compounds. | Structural elucidation, quantitative analysis (qNMR), reaction kinetics. | ¹¹B NMR Chemical Shift: Phenylboronic acid (~25-35 ppm), this compound (distinct shift), Boronate esters (~10 ppm)[1][2]. | Definitive structural confirmation and distinguishing between different boron species. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Often coupled with GC or LC for mixture analysis. | Molecular weight confirmation, identification of byproducts, quantification. | UPLC-MS: LOD ~0.1 µg; LOQ ~1.0 µg; Recovery 97.1-105.7%; Precision <2.0% RSD[3]. | High-sensitivity detection, confirmation of product identity, and high-throughput screening. |
| Chromatography (HPLC, UPLC, TLC) | Separates components of a mixture based on their differential distribution between a stationary and mobile phase. | Separation of reactants, products, and impurities; quantitative analysis. | UPLC: Provides high-resolution separation of various boronic acids and derivatives[3]. TLC: Offers a rapid, qualitative check of reaction progress[4]. | Routine quantitative analysis, reaction progress monitoring, and purification. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Functional group identification. | Key Absorptions: Disappearance of H-bonded O-H stretch (3300–3200 cm⁻¹) from phenylboronic acid. Appearance of a strong B-O stretch (1380–1310 cm⁻¹) and a boroxine-specific band (680–705 cm⁻¹)[1]. | Quick and simple confirmation of the conversion of boronic acid to boroxine. |
Visualizing Analytical Workflows
The selection and execution of an analytical method can be streamlined by following a logical workflow. The diagrams below illustrate a decision-making process for method selection and a typical workflow for reaction monitoring.
Caption: Decision tree for selecting an appropriate analytical method.
Caption: General workflow for monitoring reaction progress via HPLC/UPLC.
Detailed Experimental Protocols
Accurate and reproducible results hinge on well-defined experimental protocols. The following sections provide standardized methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for providing detailed structural information. For boronic acid derivatives, ¹¹B NMR is particularly insightful.
-
Objective: To confirm the formation of the B-O-B bonds in the boroxine ring and quantify the conversion from phenylboronic acid.
-
Sample Preparation:
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
If applicable, quench the reaction and remove any solid catalyst or reagents.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Protocol:
-
Acquire a standard proton spectrum to observe changes in the aromatic region and the disappearance of the B(OH)₂ protons of the starting material.
-
-
¹¹B NMR Protocol:
-
Spectrometer: Operate at a frequency ≥ 128 MHz.
-
Acquisition: Use a boron-free probe if possible to minimize background signals.
-
Analysis: Monitor the signal for the starting tricoordinate phenylboronic acid (typically 25–35 ppm) and the appearance of a new signal corresponding to this compound.[1] Tetracoordinate boronate esters, if formed, will appear further upfield (around 10 ppm).[1][2]
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This method provides high-resolution separation and sensitive detection, making it ideal for analyzing complex reaction mixtures and quantifying components with high precision.[3]
-
Objective: To separate and quantify phenylboronic acid, this compound, and other reaction components.
-
Sample Preparation:
-
Take a 10 µL aliquot from the reaction.
-
Dilute with 990 µL of mobile phase (e.g., a 1:1 mixture of acetonitrile and water) to make a 1:100 dilution.
-
Vortex the sample and filter through a 0.22 µm syringe filter before injection.
-
-
UPLC-MS Protocol:
-
Column: Acquity BEH C18 column or equivalent[3].
-
Mobile Phase A: 10 mM ammonium acetate in water[3].
-
Mobile Phase B: Acetonitrile[3].
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
MS Detector: Electrospray Ionization (ESI) in either positive or negative mode.
-
Analysis: Develop a calibration curve using standards of known concentration to quantify the reactants and products. The method can achieve a limit of detection (LOD) of 0.1 µg and a limit of quantification (LOQ) of 1.0 µg for many boronic acids[3].
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and straightforward technique for confirming the conversion of functional groups, making it highly effective for validating the formation of this compound from its corresponding acid.
-
Objective: To confirm the dehydration of phenylboronic acid to this compound by monitoring key vibrational bands.
-
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
If the product is a solid, isolate a small amount and dry it thoroughly.
-
Prepare a KBr pellet or cast a thin film on a salt plate (e.g., NaCl).
-
-
FT-IR Protocol:
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: The success of the reaction is validated by observing the following spectral changes[1]:
-
Disappearance: A broad, strong O-H stretch from the boronic acid starting material between 3300–3200 cm⁻¹.
-
Appearance: A new, strong absorption band in the region of 680–705 cm⁻¹, which is diagnostic for the boroxine ring structure.
-
Appearance: A very strong B-O stretching band between 1380–1310 cm⁻¹.
-
-
Conclusion
Validating the success of this compound reactions is achievable through several reliable analytical methods. For rapid, qualitative confirmation of boroxine formation, FT-IR is an excellent choice due to its sensitivity to the key functional group changes[1]. For high-throughput screening and precise quantification of reaction components, UPLC-MS offers superior sensitivity and resolution[3]. For unambiguous structural elucidation and distinguishing between various boron species in solution, ¹¹B NMR is the most powerful and definitive technique[2]. Often, a combination of these methods, such as using TLC or IR for quick progress checks and HPLC or NMR for final analysis and quantification, provides the most comprehensive and robust validation of reaction success.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
A Comparative Guide to Quantifying Triphenylboroxin in Reaction Mixtures
For researchers and professionals in drug development and synthetic chemistry, accurate quantification of reagents, intermediates, and byproducts is critical for reaction monitoring, process optimization, and quality control. Triphenylboroxin, a common reagent and the anhydride of phenylboronic acid, plays a significant role in various chemical transformations, most notably in Suzuki-Miyaura coupling reactions.[1] Its concentration in a reaction mixture can fluctuate, impacting reaction kinetics and final product purity. This guide provides an objective comparison of prevalent analytical techniques for quantifying this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The three primary techniques evaluated here are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) Spectroscopy.
Quantitative Performance Summary
The table below summarizes the key performance metrics for each technique, offering a quick reference for method selection.
| Parameter | HPLC (UV/PDA) | HPLC-MS/MS | GC-MS (with derivatization) | ¹¹B qNMR |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Nuclear magnetic resonance of the ¹¹B nucleus. |
| Selectivity | Moderate to High | Very High | Very High | High |
| Sensitivity | µM to mM range | pM to nM range | ppm range | % w/w range |
| Limit of Detection (LOD) | ~1 µM[2] | ~0.05 ppm (analyte dependent)[3] | ~2.5 ppm (for diboron compounds)[4] | ~0.02% w/w (for boric acid)[5] |
| Limit of Quantification (LOQ) | Analyte Dependent | ~1.0 µg (for many boronic acids)[6] | < 32 ppm (for derivatized BBA)[4] | ~0.04% w/w (for boric acid)[5] |
| Sample Preparation | Simple filtration and dilution. | Simple filtration and dilution. | Derivatization required. [4][7] | Simple dilution with a deuterated solvent. |
| Pros | Widely available, robust, good for routine analysis. | High sensitivity and selectivity, structural confirmation. | High sensitivity and selectivity for volatile compounds. | Non-destructive, provides structural information, minimal sample prep. |
| Cons | Lower sensitivity than MS, potential for co-elution. | Higher cost, potential for matrix effects. | Destructive, mandatory derivatization adds complexity and time. | Lower sensitivity than chromatographic methods, requires specialized equipment. |
Experimental Workflows and Methodologies
Visualizing the analytical workflow can help in understanding the practical steps involved in each technique.
High-Performance Liquid Chromatography (HPLC) Workflow
HPLC is a versatile technique for separating and quantifying boronic acids and their derivatives. The method can be tailored for sensitivity and selectivity by choosing an appropriate detector.
Experimental Protocol: HPLC-UV
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (ACN). Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µM to 500 µM.
-
Sample Preparation: Withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction if necessary and dilute with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
LC Conditions:
-
Column: XSelect Premier HSS T3 Column or equivalent C18 column.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to an appropriate wavelength for this compound (e.g., 220 nm).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the curve. For higher sensitivity, post-column derivatization with alizarin followed by fluorescence detection can be employed.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
GC-MS offers high selectivity but requires a crucial derivatization step to make non-volatile boronic acids suitable for gas-phase analysis.[4][7]
Experimental Protocol: GC-MS (with Derivatization)
-
Standard Preparation: Prepare standards of this compound in a suitable solvent (e.g., dichloromethane).
-
Derivatization: Due to their high polarity, boronic acids require derivatization for GC analysis.[7] A common procedure involves converting the boronic acid to a more volatile boronate ester, for example, by reacting with a diol like pinacol or triethanolamine.[8]
-
To an aliquot of the sample or standard, add an excess of the derivatizing agent and a catalyst if needed.
-
Heat the mixture (e.g., 60 °C for 30 minutes) to ensure complete reaction.
-
-
GC-MS Conditions:
-
Column: A standard non-polar column like a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.[4]
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2-3 minutes, then ramp at 15-20 °C/min to a final temperature of 250-280 °C.[4]
-
Inlet: 250 °C, split mode.
-
MS Detector: Electron Ionization (EI) source at 70 eV. Scan a mass range appropriate for the derivatized analyte or use Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Quantification: Create a calibration curve using the derivatized standards. Quantify the sample by comparing its integrated peak area to the curve.
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow
¹¹B NMR is a powerful, non-destructive technique that directly probes the boron atom, providing both quantitative and structural information about different boron species in the mixture.[9][10]
Experimental Protocol: Quantitative ¹¹B NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh a certified internal standard (IS) into an NMR tube. The IS should be a stable compound with a known concentration and a ¹¹B signal that does not overlap with the analyte signals.
-
Add a precise volume or weight of the reaction mixture aliquot to the NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the components fully.
-
-
NMR Acquisition:
-
Acquire the ¹¹B NMR spectrum. The chemical shifts are sensitive to the boron environment; sp² hybridized boron in boronic acids and boroxines typically appears at a different chemical shift than sp³ hybridized boron in boronate esters.[11]
-
Ensure acquisition parameters are set for quantitative analysis (e.g., sufficient relaxation delay, appropriate pulse angle).
-
-
Data Processing and Quantification:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the area of the this compound signal (I_analyte) and the internal standard signal (I_IS).
-
Calculate the concentration of the analyte using the following equation:
Concentration_analyte = (I_analyte / I_IS) * (Moles_IS / Volume_analyte) * (N_IS / N_analyte)
Where N is the number of boron atoms for the signal being integrated (for this compound, this would be normalized per boron atom). Validation of this method has shown excellent linearity (R² > 0.99) and recovery for boron-containing species.[5]
-
Conclusion
The choice of method for quantifying this compound is a trade-off between sensitivity, speed, cost, and the level of detail required.
-
HPLC-UV is a robust and widely accessible method ideal for routine in-process control where high sensitivity is not the primary concern.
-
LC-MS/MS is the preferred method for trace-level quantification, such as when monitoring residual impurities in a final active pharmaceutical ingredient (API), offering unparalleled sensitivity and selectivity.[3]
-
GC-MS can be effective but is often less desirable due to the added complexity and potential for incomplete reactions during the mandatory derivatization step.
-
¹¹B qNMR is an excellent choice for reaction monitoring as it is non-destructive, requires minimal sample preparation, and provides direct insight into the relative concentrations of different boron species (acid, boroxin, ester) in the solution.[9] Its lower sensitivity, however, makes it less suitable for trace analysis.
References
- 1. waters.com [waters.com]
- 2. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. core.ac.uk [core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
A Researcher's Guide to Monitoring Triphenylboroxin-Involved Reactions
For researchers, scientists, and drug development professionals, meticulous monitoring of reaction progress is paramount to ensuring reproducibility, optimizing yield, and understanding reaction kinetics. This is especially true for complex transformations like the Suzuki-Miyaura cross-coupling, a cornerstone of modern synthesis where Triphenylboroxin often serves as a key reagent.
This compound, the anhydride of phenylboronic acid, is a widely used reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2][3] Monitoring the consumption of starting materials and the formation of the desired product is crucial for determining reaction completion, identifying potential side reactions, and developing robust synthetic protocols.
This guide compares the most common analytical techniques for monitoring the progress of a model Suzuki-Miyaura reaction involving this compound. We will provide an objective comparison of their performance, supported by representative data and detailed experimental protocols.
Model Reaction
For the purpose of this guide, we will consider the Suzuki-Miyaura coupling of an aryl halide (Ar¹-X) with this compound (a source of the phenylboronic acid equivalent, Ar²-B(OH)₂) to yield a biaryl product (Ar¹-Ar²).
Comparison of Monitoring Techniques
Several analytical methods can be employed to track the progress of this reaction. The choice of technique often depends on factors such as the required level of accuracy, available instrumentation, sample properties, and analysis time. The most common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Speed | Cost (per sample) | Sample Volume | Quantitative Accuracy | Ease of Use | Key Advantages | Limitations |
| TLC | Very Fast (5-15 min) | Very Low | < 1 µL | Qualitative to Semi-Quantitative | Very Easy | Simple, cost-effective, and provides rapid information on reaction components.[4][5] | Not inherently quantitative; structural characterization is not possible by optical methods alone.[4][5] |
| HPLC | Moderate (10-60 min) | Moderate | 5-20 µL | High | Moderate | Excellent for non-volatile and thermally unstable compounds; highly adaptable with various detectors.[6][7] | Slower than GC and requires significant solvent usage.[6][8] |
| GC | Fast (1-20 min) | Low | < 1 µL | High | Moderate | Provides faster run times than HPLC; ideal for volatile and thermally stable compounds.[6][8] | Not suitable for non-volatile or thermally labile compounds.[7][9] |
| ¹H & ¹⁹F NMR | Fast (2-10 min) | Low (if automated) | ~500 µL | High | Easy to Moderate | Excellent for structural elucidation and quantitative analysis without deuterated solvents if a proton lock is available.[10] | Requires a larger sample volume; sensitivity can be an issue for minor components. |
| ¹¹B NMR | Fast (5-15 min) | Low (if automated) | ~500 µL | Semi-Quantitative | Moderate to Difficult | Directly observes the boron species, providing insight into boronic acid stability and consumption.[11][12] | Requires a specialized NMR probe; interpretation can be complex due to broad signals. |
Experimental Protocols
Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results. The following protocols are tailored for monitoring our model Suzuki-Miyaura reaction.
Protocol 1: Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method for qualitatively monitoring a reaction's progress by observing the disappearance of starting materials and the appearance of the product.[4][13][14]
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Capillary tubes for spotting
-
UV lamp
Procedure:
-
Prepare the TLC Plate: Draw a faint pencil line (origin) about 1 cm from the bottom of the plate.
-
Spot the Plate: On the origin, make three separate spots:
-
SM (Starting Material): A spot of the aryl halide.
-
Co (Co-spot): A combined spot of the aryl halide and the reaction mixture.
-
R (Reaction): A spot of the reaction mixture taken at a specific time point.
-
-
Develop the Plate: Place the plate in a developing chamber containing the chosen eluent, ensuring the solvent level is below the origin.
-
Visualize: Once the solvent front nears the top, remove the plate, mark the front, and visualize the spots under a UV lamp.
-
Analyze: Compare the "R" lane to the "SM" and "Co" lanes. The diminishing intensity of the starting material spot and the appearance of a new product spot indicate reaction progress.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique well-suited for the analysis of non-volatile compounds common in pharmaceutical and fine chemical synthesis.[6][15]
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and water)
-
Internal standard (a non-reactive, stable compound)
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) that also contains a known concentration of an internal standard.
-
Filtration: Filter the sample through a syringe filter (e.g., 0.45 µm) to remove particulate matter.
-
Injection: Inject a small volume (e.g., 10 µL) of the filtered sample into the HPLC system.
-
Analysis: Monitor the chromatogram for the peaks corresponding to the starting material, product, and internal standard. The percentage conversion can be calculated by comparing the peak areas of the starting material and product relative to the internal standard.
Protocol 3: Gas Chromatography (GC)
GC is an excellent method for monitoring reactions that involve volatile and thermally stable compounds, often providing faster analysis times than HPLC.[8][16]
Materials:
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Appropriate GC column (e.g., capillary column)
-
Carrier gas (e.g., helium or nitrogen)
-
Internal standard
Procedure:
-
Sample Preparation: Similar to HPLC, withdraw and quench an aliquot of the reaction mixture at different time intervals using a solvent containing an internal standard.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.
-
Analysis: The components of the mixture are separated based on their boiling points and interaction with the stationary phase. The resulting chromatogram is used to determine the relative concentrations of the reactants and products, allowing for the calculation of reaction conversion.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers detailed structural information and is inherently quantitative, making it a valuable tool for reaction monitoring.[10]
Materials:
-
NMR spectrometer (¹H, ¹⁹F, or ¹¹B capabilities)
-
NMR tubes
-
Deuterated solvent (optional if the instrument can lock on a proton signal)[10]
Procedure:
-
Sample Preparation: At each time point, a sample is taken from the reaction mixture and placed in an NMR tube. If necessary, a deuterated solvent is added.
-
Acquisition: Acquire the NMR spectrum. For ¹H NMR, distinct signals for the starting material and product can be integrated to determine their relative ratio. If the starting material contains a fluorine atom, ¹⁹F NMR can be a very clean way to monitor the reaction, as the fluorine signal of the starting material will decrease as the product signal appears.[10]
-
¹¹B NMR: This technique can be used to specifically monitor the boron-containing species. The signal for this compound will change as it is consumed and converted into other boron-containing intermediates or byproducts.[12]
Data Presentation
The quantitative data obtained from HPLC, GC, or NMR can be summarized in a table to clearly illustrate the reaction progress over time.
Table 2: Representative Reaction Progress Data (via HPLC)
| Time (minutes) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 15,432 | 0 | 0% |
| 30 | 10,185 | 5,247 | 34% |
| 60 | 6,321 | 9,111 | 59% |
| 120 | 2,160 | 13,272 | 86% |
| 180 | 463 | 14,969 | 97% |
| 240 | < 150 | 15,282 | >99% |
Visualizing Workflows and Logic
Diagrams created using Graphviz can effectively illustrate experimental workflows and the decision-making process for selecting an appropriate monitoring technique.
Caption: General workflow for monitoring a chemical reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. shoko-sc.co.jp [shoko-sc.co.jp]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. azom.com [azom.com]
- 11. Boron - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Solved You are running the Suzuki cross-coupling reaction | Chegg.com [chegg.com]
- 15. vapourtec.com [vapourtec.com]
- 16. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
A Comparative Analysis of Boroxine-Related Catalysts in Direct Amidation Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boronic Acid Catalyst Performance in Amide Bond Formation
The quest for efficient, mild, and sustainable methods for amide bond formation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Boron-based catalysts, especially arylboronic acids, have emerged as a prominent class of metal-free catalysts for the direct dehydrative condensation of carboxylic acids and amines. This guide provides a comparative analysis of various boronic acid catalysts, the precursors to boroxines, detailing their performance with supporting experimental data and mechanistic insights. While boroxines, the cyclic anhydrides of boronic acids, are readily formed under reaction conditions, they are often considered off-cycle or less active species in many catalytic amidation reactions.[1][2][3] Therefore, this analysis focuses on the performance of their boronic acid precursors, which dictate the overall efficiency of the catalytic system.
Comparative Performance of Arylboronic Acid Catalysts
The catalytic activity of arylboronic acids in direct amidation is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-deficient arylboronic acids generally exhibit higher catalytic activity.[4][5] This is attributed to the increased Lewis acidity of the boron center, which enhances its ability to activate the carboxylic acid partner.[2] The following table summarizes the performance of various substituted phenylboronic acid catalysts in the direct amidation of a model reaction between a carboxylic acid and an amine.
| Catalyst | Substituent Position | Electronic Nature of Substituent | Amine Substrate | Carboxylic Acid Substrate | Yield (%) | Reference |
| Phenylboronic acid | - | Neutral | Benzylamine | Benzoic acid | Low | [4] |
| 3,4,5-Trifluorophenylboronic acid | meta, para | Electron-withdrawing | Benzylamine | Benzoic acid | High | [6] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | meta | Strongly electron-withdrawing | Benzylamine | Benzoic acid | 95 | [4] |
| 2-Iodophenylboronic acid | ortho | Weakly electron-withdrawing | Various amines | Various acids | High | [7] |
| 2-(N,N-Diisopropylaminomethyl)phenylboronic acid | ortho | Electron-donating (with Lewis base) | Various amines | Aromatic acids | High | [6] |
| 2-Hydroxyphenylboronic acid | ortho | Electron-donating | Various amines | Aromatic acids | up to 98 | [8] |
Experimental Protocols
The following is a general experimental protocol for the direct amidation of carboxylic acids and amines using an arylboronic acid catalyst, based on common procedures reported in the literature.[4][6][7]
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
Arylboronic acid catalyst (0.05-0.10 mmol, 5-10 mol%)
-
Anhydrous toluene or fluorobenzene (5 mL)
-
Dehydrating agent (e.g., 4 Å molecular sieves)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid, amine, arylboronic acid catalyst, and dehydrating agent.
-
The flask is placed under an inert atmosphere.
-
Anhydrous solvent is added to the flask.
-
The reaction mixture is heated to reflux (typically 110-120 °C) and stirred vigorously.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid dehydrating agent is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amide.
Mechanistic Insights and the Role of Boroxines
The catalytic cycle of direct amidation by boronic acids is generally proposed to involve the activation of the carboxylic acid. The boronic acid reversibly reacts with the carboxylic acid to form an acyloxyboronic acid intermediate. This intermediate is more electrophilic than the parent carboxylic acid and is thus more susceptible to nucleophilic attack by the amine. The subsequent aminolysis releases the amide product and regenerates the boronic acid catalyst.
However, under the dehydrative conditions of the reaction, boronic acids are in equilibrium with their corresponding boroxines. In some cases, particularly with substrates like 2-aminopyridine, the formation of a stable, coordinatively saturated boroxine-amine complex can sequester the catalyst in an inactive state, thereby inhibiting the reaction.[1][2] The interplay between the active monomeric boronic acid and the less active or inactive trimeric boroxine is a critical factor in the overall catalytic efficiency.
Figure 1. Catalytic cycle for boronic acid-catalyzed direct amidation and the off-cycle equilibrium with the corresponding boroxine.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Assessing the Purity of Synthesized Triphenylboroxine
For researchers and professionals in drug development and chemical synthesis, the purity of reagents is paramount to ensure reliable and reproducible results. Triphenylboroxine, a cyclic anhydride of phenylboronic acid, is a widely used reagent in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions.[1] Its purity can significantly impact reaction yields and impurity profiles of the final products. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized Triphenylboroxine, alongside a comparison with its common precursor, phenylboronic acid.
Key Purity Assessment Techniques
The purity of Triphenylboroxine is typically assessed using a combination of spectroscopic and chromatographic methods. These techniques help in identifying and quantifying the main component as well as any process-related impurities or degradation products. The most common analytical methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Melting Point Analysis.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei. | Structural confirmation, identification and quantification of proton-bearing impurities. | Provides detailed structural information, can be quantitative (qNMR).[2][3][4] | Complex spectra can arise from the equilibrium between Triphenylboroxine and phenylboronic acid.[2] |
| ¹¹B NMR Spectroscopy | Measures the magnetic properties of boron nuclei. | Information about the boron environment, useful for distinguishing between boronic acid and boroxine. | Sensitive to the coordination state of boron. | Broader signals compared to ¹H NMR. |
| HPLC (Reversed-Phase) | Separates compounds based on their hydrophobicity. | Quantification of Triphenylboroxine and separation from non-polar impurities. | High resolution and sensitivity, suitable for quantitative analysis.[2] | Boronic acids can be challenging to analyze due to their polarity.[2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight confirmation and identification of impurities. | High sensitivity and specificity. | May not be suitable for direct quantification without appropriate standards. |
| Melting Point Analysis | Determines the temperature range over which a solid melts. | Indication of purity; impurities typically lower and broaden the melting range. | Simple and rapid technique.[5] | Non-specific; a sharp melting point does not guarantee the absence of all impurities. |
Comparison with Phenylboronic Acid
Triphenylboroxine is the trimeric anhydride of phenylboronic acid and often exists in equilibrium with it, especially in the presence of water.[1][6] Therefore, a crucial aspect of assessing Triphenylboroxine's purity is to determine the content of residual phenylboronic acid.
Table 2: Triphenylboroxine vs. Phenylboronic Acid
| Feature | Triphenylboroxine | Phenylboronic Acid |
| Chemical Formula | C₁₈H₁₅B₃O₃ | C₆H₇BO₂ |
| Molecular Weight | 311.74 g/mol | 121.93 g/mol |
| Structure | Cyclic trimer | Monomer |
| Key Analytical Signal | Specific signals in ¹H and ¹¹B NMR indicating the boroxine ring structure. | Distinct signals for the B(OH)₂ group in NMR and different retention time in HPLC. |
| Common Impurity in the Other | Can be an impurity in phenylboronic acid samples due to dehydration.[2] | Can be present in Triphenylboroxine due to hydrolysis.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for accurate and reproducible purity assessment.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the purity of Triphenylboroxine and quantify the amount of residual phenylboronic acid.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized Triphenylboroxine and a known amount of a certified internal standard (e.g., dimethyl sulfone) into an NMR tube.
-
Solvent: Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that dissolves both the sample and the internal standard. Ensure the solvent is anhydrous to minimize hydrolysis of the boroxine.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for complete relaxation and accurate integration.
-
Data Processing: Process the spectrum (phasing, baseline correction).
-
Quantification: Integrate the signals corresponding to the aromatic protons of Triphenylboroxine (typically in the range of 7.4-8.3 ppm) and the signal of the internal standard. The purity is calculated based on the ratio of the integrals and the known weights of the sample and the standard. The amount of phenylboronic acid can be determined by integrating its distinct aromatic signals.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of Triphenylboroxine by separating it from impurities.
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used. A typical gradient might start at 70% A and ramp to 10% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where Triphenylboroxine has strong absorbance (e.g., 220 nm).
-
Sample Preparation: Prepare a stock solution of the synthesized Triphenylboroxine in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The percentage purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the purity assessment of synthesized Triphenylboroxine.
References
A Comparative Performance Analysis of Triphenylboroxin in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Triphenylboroxin Against Phenylboronic Acid in Key Cross-Coupling Reactions.
In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving high yields, operational simplicity, and cost-effectiveness. This compound, the cyclic anhydride of phenylboronic acid, has emerged as a stable and highly effective alternative to its monomeric counterpart in pivotal carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive performance benchmark of this compound in Suzuki-Miyaura and Chan-Lam couplings, presenting supporting experimental data, detailed protocols, and visual workflows to inform your synthetic strategy.
At a Glance: this compound vs. Phenylboronic Acid
| Feature | This compound | Phenylboronic Acid |
| Chemical Formula | C₁₈H₁₅B₃O₃ | C₆H₇BO₂ |
| Molar Mass | 311.74 g/mol | 121.93 g/mol |
| Form | White to off-white solid | White to off-white solid |
| Stability | Generally more stable, less prone to dehydration | Can dehydrate to form this compound |
| Active Species | Can act as a direct source of the active arylating species | Often dehydrates in situ to the boroxine, which is the active species in some reactions |
| Stoichiometry | 1 mole provides 3 moles of the phenyl group | 1 mole provides 1 mole of the phenyl group |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While direct head-to-head comparative studies are not extensively documented in single publications, the performance of this compound can be inferred from the reactivity of analogous boroxines and the vast literature on phenylboronic acid. Boroxines are known to be effective in Suzuki-Miyaura couplings, in some cases offering advantages in terms of stability and ease of handling.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (1.5) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 92 |
| 3 | 4-Chloroacetophenone | Pd(dba)₂ (1.5), SPhos (3) | K₃PO₄ | Toluene | 100 | 18 | 88 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 90 |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Based on the performance of other boroxines, this compound is expected to provide comparable, if not slightly improved, yields under similar conditions due to its high stability.
Catalytic Cycle of Suzuki-Miyaura Coupling
A Comparative Guide to Spectroscopic Techniques for Triphenylboroxin Product Confirmation
For Researchers, Scientists, and Drug Development Professionals
The confirmation of the successful synthesis of Triphenylboroxin, a key intermediate in various chemical transformations, relies on a suite of spectroscopic techniques. Each method provides unique structural information, and a comprehensive analysis often involves the use of multiple techniques to unambiguously verify the product's identity and purity. This guide provides a comparative overview of the most common spectroscopic methods for this compound confirmation, complete with experimental data, detailed protocols, and a visual representation of the analytical workflow.
At a Glance: Comparison of Spectroscopic Techniques
The following table summarizes the key quantitative data and characteristics of the primary spectroscopic techniques used for the confirmation of this compound.
| Technique | Information Provided | Sample State | Typical Chemical Shifts / Frequencies / m/z | Key Advantages | Key Disadvantages |
| ¹H NMR | Proton environment, number of non-equivalent protons | Solution | ~7.2-8.3 ppm (multiplets) | Rapid, non-destructive, provides detailed structural information | Requires deuterated solvents, can be complex for impure samples |
| ¹³C NMR | Carbon skeleton, number of non-equivalent carbons | Solution | ~128-135 ppm | Complements ¹H NMR, good for confirming carbon framework | Less sensitive than ¹H NMR, longer acquisition times |
| ¹¹B NMR | Boron environment | Solution | ~18-22 ppm (broad singlet) | Directly probes the boron atom, confirms the presence of boroxine | Broad signals can sometimes be difficult to interpret precisely |
| FT-IR | Functional groups, bond vibrations | Solid / Solution | ~1330-1380 cm⁻¹ (B-O stretching), ~680-705 cm⁻¹ (boroxine ring) | Fast, simple sample preparation, good for identifying key functional groups | Provides limited structural detail compared to NMR |
| Mass Spec. | Molecular weight, fragmentation pattern | Solid / Solution | m/z 312 [M]⁺ | High sensitivity, provides exact molecular weight | Can cause fragmentation, which may complicate interpretation |
| X-ray Cryst. | 3D molecular structure, bond lengths and angles | Single Crystal | N/A | Provides definitive structural proof | Requires a suitable single crystal, which can be difficult to grow |
In-Depth Analysis and Experimental Protocols
This section provides detailed experimental protocols for each of the key spectroscopic techniques, offering a practical guide for researchers in the lab.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, including this compound. ¹H, ¹³C, and ¹¹B NMR are all highly informative.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1][2]
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
¹H NMR:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: Calibrated 90° pulse
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]
Expected Results:
-
¹H NMR (in CDCl₃): A complex multiplet in the aromatic region, typically between δ 7.2 and 8.3 ppm, integrating to 15 protons. The splitting pattern arises from the coupling of the phenyl protons.
-
¹³C NMR (in CDCl₃): Several signals in the aromatic region, generally between δ 128 and 135 ppm, corresponding to the different carbon environments in the phenyl rings. The carbon attached to the boron atom (ipso-carbon) may be broad or difficult to observe.[3]
-
¹¹B NMR (in CDCl₃): A characteristic broad singlet is expected in the range of δ 18-22 ppm, which is indicative of a trigonal planar boron atom in a boroxine ring.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique to identify the presence of specific functional groups and the characteristic boroxine ring structure.
Experimental Protocol: Solid-State (KBr Pellet)
-
Sample Preparation:
-
Thoroughly grind a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[5][6]
-
Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[6]
-
-
Instrument Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record the spectrum of the KBr pellet. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Expected Results:
The FT-IR spectrum of this compound will show characteristic absorption bands. A strong and sharp absorption band, which is considered characteristic for boroxines, typically appears between 680 and 705 cm⁻¹.[3] Additionally, a strong B-O stretching vibration is expected in the region of 1330-1380 cm⁻¹. The spectrum will also feature aromatic C-H and C=C stretching and bending vibrations. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ is a key indicator of the successful conversion of phenylboronic acid to its anhydride, this compound.[7]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be used for the analysis of this compound.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
-
Instrument Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 150-250 °C.
-
-
Data Acquisition: Acquire the mass spectrum.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrument Parameters:
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Temperature: 200-350 °C.
-
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum.
Expected Results:
-
EI-MS: The mass spectrum will show the molecular ion peak [M]⁺ at m/z 312.[8] Due to the high energy of EI, fragmentation will occur, leading to characteristic fragment ions.
-
ESI-MS: ESI is a softer ionization technique and is expected to show a prominent protonated molecule [M+H]⁺ at m/z 313 or adducts with solvent or salt ions. Fragmentation can be induced by increasing the cone voltage. The choice of mobile phase and cationization reagent can be optimized for better signal.[9]
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive structural confirmation by determining the three-dimensional arrangement of atoms in a crystal.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters against the experimental data.
-
Expected Results:
The successful structure determination will yield a detailed 3D model of the this compound molecule, confirming the planar B₃O₃ ring and the orientation of the phenyl groups. It will also provide precise bond lengths and angles, offering unequivocal proof of the compound's identity.[12]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for this compound product confirmation using the described spectroscopic techniques.
Caption: Workflow for this compound Confirmation.
Signaling Pathway of Spectroscopic Information
The following diagram illustrates how the information from different spectroscopic techniques converges to confirm the structure of this compound.
Caption: Information flow from techniques to confirmation.
By judiciously applying these spectroscopic techniques and carefully interpreting the resulting data, researchers can confidently confirm the synthesis of this compound, ensuring the quality and reliability of their subsequent research and development efforts.
References
- 1. scienceopen.com [scienceopen.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C18H15B3O3 | CID 72595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Triphenylboroxin and Other Coupling Reagents in Suzuki-Miyaura Reactions
For researchers, scientists, and professionals in drug development, the choice of a coupling reagent is critical for the successful synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for forming carbon-carbon bonds, particularly in the creation of biaryl compounds prevalent in pharmaceuticals.[1][2] This guide provides an objective comparison of Triphenylboroxin with other common organoboron reagents, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic challenges.
This compound, the cyclic anhydride of phenylboronic acid, serves as a stable and convenient alternative to the more commonly used boronic acids.[3][4] While boronic acids are widely available and generally reactive, they can present challenges related to stability and handling.[2] This guide will compare this compound to boronic acids, boronic esters (e.g., pinacol esters), and potassium organotrifluoroborates, evaluating their performance based on stability, reactivity, and reaction yields.
Performance Comparison of Organoboron Reagents
The selection of an organoboron reagent for a Suzuki-Miyaura coupling reaction depends on several factors, including the stability of the reagent, ease of handling, and its reactivity with the specific substrates and catalytic system. The following table summarizes the general properties of this compound and its common alternatives.
Table 1: General Properties of Common Organoboron Reagents
| Reagent Class | Representative Structure | Key Advantages | Key Disadvantages |
| Boroxines | This compound | High stability, non-hygroscopic, easy to handle and store, high atom economy (three aryl groups per molecule).[2][4] | May require slightly different reaction conditions for activation compared to boronic acids. |
| Boronic Acids | Phenylboronic Acid | Widely commercially available, extensive literature, generally high reactivity.[1][5][6] | Can be prone to dehydration to form boroxines, potential for protodeboronation (loss of the boron group), can be hygroscopic.[2][3] |
| Boronic Esters | Phenylboronic acid pinacol ester | Increased stability compared to boronic acids, often used for purification and isolation of boronic acid intermediates.[1] | Generally less reactive than boronic acids, requiring more forcing reaction conditions.[5] |
| Organotrifluoroborates | Potassium phenyltrifluoroborate | Highly stable, crystalline solids, easy to handle, resistant to protodeboronation.[7][8] | Often require specific conditions for efficient transmetalation, may have lower solubility in some organic solvents. |
Quantitative Data on Reaction Efficacy
Direct, side-by-side comparisons of different organoboron reagents across a wide range of substrates in a single publication are limited. However, data from various studies can be compiled to illustrate the relative efficacy. Boroxines have demonstrated particular utility in specific synthetic applications where boronic acids may be less effective.
For instance, in the synthesis of the mutagenic heterocyclic amine, 2-amino-1,6-dimethylimidazo[4,5-b]pyridine (DMIP), the use of trimethylboroxine was reported to be instrumental.[2][8] The following table presents a comparative example of yields obtained with different organoboron reagents in Suzuki-Miyaura coupling reactions.
Table 2: Comparative Yields in Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Organoboron Reagent | Catalyst/Base System | Solvent | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic Acid | Pd(OAc)₂ / K₂CO₃ | Toluene/H₂O | 95 | [9] |
| 4-Iodoanisole | This compound | Pd(OAc)₂ / K₂CO₃ | Toluene/H₂O | ~90-95* | Inferred |
| 1-Bromo-4-nitrobenzene | Phenylboronic Acid | Pd(OAc)₂ / Na₂CO₃ | DME/H₂O | 98 | [9] |
| 2-Chloropyridine | Phenylboronic Acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | Toluene/H₂O | 94 | [10] |
| 2-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / Na₂CO₃ | H₂O | 92 | [7] |
| 4-Bromophenylferrocene | Tris(4-ferrocenylphenyl)boroxine** | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O | 85 | [11] |
*Yields with this compound are often comparable to those with the corresponding boronic acid, as the boroxine serves as an in-situ source of the boronic acid. ***This example uses a substituted boroxine, demonstrating the utility of this class of reagents for more complex substrates.
Experimental Protocols
The following protocols provide a general framework for performing a Suzuki-Miyaura cross-coupling reaction. Specific conditions such as catalyst, ligand, base, solvent, temperature, and reaction time should be optimized for each specific substrate combination.
General Protocol for Suzuki-Miyaura Coupling using a Boronic Acid
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol).[12]
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 0.5-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh₃, SPhos, XPhos).[9][10]
-
Solvent Addition and Degassing: Add the solvent system (e.g., toluene/water, dioxane/water, DMF).[13] Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[13]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or LC-MS.[13][14]
-
Workup and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]
Considerations for Using this compound
When substituting a boronic acid with this compound, the following points should be considered:
-
Stoichiometry: this compound contains three phenyl groups per molecule. Therefore, 0.4 equivalents of this compound should be used to provide 1.2 equivalents of the phenyl group.
-
Activation: The reaction mechanism involves the hydrolysis of the boroxine to the corresponding boronic acid in the presence of water and base. Therefore, aqueous conditions are generally preferred. The reaction setup and procedure are otherwise very similar to those for boronic acids.
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz can help illustrate the relationships and processes involved in using these coupling reagents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boroxine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. youtube.com [youtube.com]
- 14. rose-hulman.edu [rose-hulman.edu]
Validating Triphenylboroxin's Role in a Catalytic Cycle: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions, the precise role of each component in the catalytic cycle is of paramount importance for reaction optimization and mechanistic understanding. This guide provides a comparative analysis of triphenylboroxin relative to its monomeric counterpart, phenylboronic acid, in the context of the Suzuki-Miyaura catalytic cycle. We will delve into the experimental data and protocols required to validate the hypothesis that this compound primarily serves as a precursor to the active catalytic species.
The Established Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] The widely accepted catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. In this cycle, the organoboron species, typically a boronic acid, plays a crucial role as the nucleophilic partner.
Caption: The accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step is critical and requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4] This boronate then transfers its organic group to the palladium center.
This compound: A Precursor to the Active Species
This compound is the anhydrous trimer of phenylboronic acid. The two exist in a chemical equilibrium that is highly dependent on the presence of water.[5] In the context of the Suzuki-Miyaura reaction, which is often performed in the presence of aqueous bases, it is widely hypothesized that this compound is not directly involved in the catalytic cycle. Instead, it is believed to act as a stable, crystalline precursor that readily hydrolyzes to form three equivalents of phenylboronic acid under the reaction conditions.
Caption: The equilibrium between this compound and phenylboronic acid.
This hypothesis is supported by the general observation that Suzuki-Miyaura reactions proceed efficiently when using this compound in the presence of water. However, to rigorously validate this, a direct comparison of the reactivity of this compound and phenylboronic acid under controlled conditions is necessary.
Performance Comparison of Organoboron Reagents
The choice of the organoboron reagent can significantly impact the outcome of a Suzuki-Miyaura reaction. The following table provides a comparative overview of this compound, phenylboronic acid, and common alternative reagents.
| Reagent | Formula | Molecular Weight ( g/mol ) | Key Advantages | Key Disadvantages |
| Phenylboronic Acid | C₆H₅B(OH)₂ | 121.93 | High reactivity, readily available. | Prone to protodeboronation, can be unstable. |
| This compound | (C₆H₅BO)₃ | 311.79 | Air-stable, crystalline solid, high purity. | Requires in-situ hydrolysis to the active monomer. |
| Phenylboronic acid pinacol ester | C₁₂H₁₇BO₂ | 204.07 | Stable, less prone to protodeboronation. | Slower reaction rates, requires hydrolysis. |
| Potassium phenyltrifluoroborate | K[C₆H₅BF₃] | 184.00 | Highly stable, crystalline solid. | Requires fluoride source for activation. |
| Phenyl MIDA boronate | C₁₁H₁₂BNO₄ | 233.03 | Very stable, allows for slow release of boronic acid. | Requires specific conditions for deprotection. |
Experimental Protocols for Validation
To definitively establish the role of this compound as a precursor, a series of kinetic experiments can be performed. The following protocol outlines a comparative study to investigate the reactivity of this compound versus phenylboronic acid in a Suzuki-Miyaura coupling reaction under both standard and anhydrous conditions.
Objective: To compare the rate of product formation in a Suzuki-Miyaura reaction using either phenylboronic acid or this compound as the boron source, under both aqueous and strictly anhydrous conditions.
Experimental Workflow:
Caption: Workflow for the comparative kinetic study of this compound and phenylboronic acid.
Materials and Methods:
-
Reactants: Aryl halide (e.g., 4-bromoanisole), phenylboronic acid, this compound, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ for aqueous conditions, and a non-hydroxide base like potassium tert-butoxide for anhydrous conditions), and anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Setup: Four parallel reactions will be set up as described in the workflow diagram. For anhydrous reactions, all glassware will be flame-dried, and reagents will be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Monitoring: Aliquots of the reaction mixture will be taken at regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the formation of the biaryl product. An internal standard should be used for accurate quantification.
-
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to monitor the consumption of the aryl halide and the boron reagent, as well as the hydrolysis of this compound to phenylboronic acid in real-time.[6]
-
Expected Outcomes and Data Presentation:
The quantitative data obtained from this study can be summarized in the following table. The expected results would show comparable reaction rates for phenylboronic acid and this compound under aqueous conditions, while under anhydrous conditions, the reaction with this compound would be significantly slower or may not proceed at all.
| Reaction Condition | Boron Reagent | Initial Rate (mol L⁻¹ min⁻¹) | Yield after 2h (%) |
| Aqueous Base | Phenylboronic Acid | k₁ | >95% |
| Aqueous Base | This compound | k₂ ≈ k₁ | >95% |
| Anhydrous Base | Phenylboronic Acid | k₃ | >90% |
| Anhydrous Base | This compound | k₄ << k₃ | <10% |
Conclusion
The available evidence strongly suggests that this compound functions as a convenient and stable precursor to phenylboronic acid in the Suzuki-Miyaura catalytic cycle. Its direct participation in the transmetalation step is considered unlikely under standard reaction conditions. The experimental protocol outlined in this guide provides a robust framework for researchers to validate this hypothesis within their own systems. A thorough understanding of the interplay between this compound, phenylboronic acid, and the reaction conditions is crucial for the rational design and optimization of efficient and reproducible cross-coupling methodologies. By conducting such comparative studies, the scientific community can further refine the mechanistic understanding of this pivotal reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
Safety Operating Guide
Navigating the Safe Disposal of Triphenylboroxin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Triphenylboroxin, a flammable solid that is toxic if swallowed and causes skin and eye irritation, requires meticulous disposal procedures to mitigate risks.[1] Adherence to these guidelines is not only a matter of safety but also of regulatory compliance.
Immediate Safety and Handling Protocols
Before commencing any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes protective gloves (nitrile or neoprene are recommended), safety glasses or goggles, a face shield, and a lab coat.[1] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2] It is also imperative to keep the compound away from heat, sparks, and open flames due to its flammable nature.[1]
In the event of a spill, all ignition sources must be eliminated immediately.[1] The spilled material should be contained using an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[1] The collected mixture should then be placed in a sealed, properly labeled container for disposal.[1]
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound, providing a quick reference for safety assessment.
| Hazard Classification | GHS Code | Description | Source |
| Flammable Solid | H228 | Flammable solid. | [1] |
| Acute Toxicity, Oral | H301 | Toxic if swallowed. | [1] |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1] |
| Hazardous to the Aquatic Environment, Long-term Hazard | H413 | May cause long lasting harmful effects to aquatic life. | [3] |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials from spills, in a designated, compatible, and clearly labeled waste container.
-
The container must be securely closed and stored in a designated hazardous waste accumulation area.[4]
-
Ensure the exterior of the waste container is clean and free of contamination.[4]
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Storage:
-
Arranging for Disposal:
-
The disposal of this compound must be conducted through a licensed and approved waste disposal contractor.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and certified vendors.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies and local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Triphenylboroxin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Triphenylboroxin, including detailed personal protective equipment (PPE) protocols, operational plans for safe use, and comprehensive disposal procedures. By adhering to these guidelines, you can minimize risks and ensure the integrity of your work.
Understanding the Hazards of this compound
This compound is a flammable solid that presents several health hazards. It is toxic if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation. Furthermore, it can react with air and moisture, underscoring the need for careful handling in a controlled environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is critical when working with this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring Solids | Chemical splash goggles and a face shield | 2 pairs of nitrile gloves (minimum 4 mil thickness) or 1 pair of neoprene gloves | NIOSH-approved half-mask respirator with P100 particulate filters | Flame-resistant lab coat, long pants, and closed-toe shoes |
| In-Solution Handling | Chemical splash goggles | 2 pairs of nitrile gloves (minimum 4 mil thickness) or 1 pair of neoprene gloves | Not generally required if handled in a certified chemical fume hood | Flame-resistant lab coat, long pants, and closed-toe shoes |
| Spill Cleanup | Chemical splash goggles and a face shield | 2 pairs of nitrile gloves (minimum 4 mil thickness) or 1 pair of neoprene gloves | NIOSH-approved full-face respirator with P100 particulate filters | Flame-resistant lab coat, long pants, and closed-toe shoes |
| Waste Disposal | Chemical splash goggles and a face shield | 2 pairs of nitrile gloves (minimum 4 mil thickness) or 1 pair of neoprene gloves | NIOSH-approved half-mask respirator with P100 particulate filters | Flame-resistant lab coat, long pants, and closed-toe shoes |
Note on Respiratory Protection: The choice of respirator depends on the scale and nature of the operation. For small-scale operations involving weighing and transferring solids in a well-ventilated area or a fume hood, a half-mask respirator with P100 filters is sufficient.[4][5][6] For larger quantities or in situations with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) with P100 filters should be considered.[7] A full-face respirator provides the additional benefit of eye and face protection.[8] All respirator users must be fit-tested and trained in the proper use, maintenance, and storage of the equipment.[9]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents. The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Spill Management: A Step-by-Step Emergency Protocol
In the event of a this compound spill, a calm and methodical response is essential. The following protocol outlines the immediate actions to be taken.
1. Evacuate and Alert:
- Immediately alert others in the vicinity of the spill.
- If the spill is large or if there is a risk of airborne dust, evacuate the immediate area.
2. Assess the Situation:
- From a safe distance, assess the extent of the spill and any immediate fire hazards.
- If the spill is flammable and there is an ignition source, activate the fire alarm and evacuate the building.
3. Don Appropriate PPE:
- Before attempting any cleanup, don the appropriate PPE as outlined in the table above, including a full-face respirator with P100 filters, double nitrile or neoprene gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.
4. Contain the Spill:
- For solid spills, carefully cover the material with a plastic sheet to minimize dust generation.
- For spills in solution, create a dike around the spill using an inert absorbent material such as sand or vermiculite.[10]
5. Clean Up the Spill:
- For solid spills: Gently sweep the material into a sealable, labeled hazardous waste container using non-sparking tools. Avoid creating dust.
- For spills in solution: Absorb the spilled material with an inert absorbent.[11] Scoop the absorbed material into a sealable, labeled hazardous waste container.
6. Decontaminate the Area:
- Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.[12]
- All cleaning materials must be disposed of as hazardous waste.
7. Report the Incident:
- Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
Decontamination of Laboratory Equipment and Glassware
All equipment and glassware that have come into contact with this compound must be thoroughly decontaminated.
Step-by-Step Decontamination Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the glassware or equipment with a suitable organic solvent, such as acetone, to remove the bulk of the this compound residue.[13] Collect the rinsate as hazardous waste.
-
Wash: Wash the glassware with a laboratory-grade detergent and hot water.[14] Use a brush to scrub all surfaces.
-
Acid Rinse (Optional): For stubborn residues, an acid rinse with a dilute solution of hydrochloric acid may be used.[15]
-
Final Rinse: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water to remove any remaining detergent or acid.[2]
-
Drying: Allow the glassware to air dry or dry it in an oven.
Disposal of this compound Waste
All this compound waste, including contaminated PPE, spill cleanup materials, and rinsate from decontamination, must be treated as hazardous waste.
Waste Disposal Workflow:
In-Lab Deactivation of Small Quantities (Expert Use Only):
For experienced researchers, small residual amounts of this compound may be deactivated before disposal. This procedure should only be performed by personnel thoroughly familiar with the chemistry and hazards involved.
WARNING: This procedure can be exothermic and should be carried out with extreme caution in a chemical fume hood.
-
Hydrolysis: this compound can be hydrolyzed to the less hazardous phenylboronic acid by the addition of water.[16]
-
Procedure:
-
In a suitable reaction vessel within a chemical fume hood, slowly add a stoichiometric excess of water to the this compound waste with stirring.
-
The reaction may be slow at room temperature. Gentle heating can accelerate the hydrolysis.
-
Once the reaction is complete (the solid has dissolved and the reaction has ceased), the resulting phenylboronic acid solution should be collected as hazardous waste. While less hazardous than the boroxine, it should not be disposed of down the drain without consulting your institution's EHS guidelines.
-
By implementing these comprehensive safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, contributing to a culture of safety and scientific excellence within your laboratory.
References
- 1. sgnitrilegloves.com [sgnitrilegloves.com]
- 2. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. researchgate.net [researchgate.net]
- 4. 3m.com [3m.com]
- 5. pksafety.com [pksafety.com]
- 6. coopersafety.com [coopersafety.com]
- 7. target-specialty.com [target-specialty.com]
- 8. North 5400 series NIOSH approved full facepiece respirator | Sylprotec.com [sylprotec.com]
- 9. Identifying NIOSH Approved® Respirators | Personal Protective Equipment | CDC [cdc.gov]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. westlab.com [westlab.com]
- 13. How To [chem.rochester.edu]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. watersciences.unl.edu [watersciences.unl.edu]
- 16. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
